Combi-2
説明
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
FRWWHR |
製品の起源 |
United States |
Foundational & Exploratory
Combi-2 Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Combi-2 peptide, an acetylated and amidated hexapeptide (Ac-FRWWHR-NH2), has emerged as a promising antimicrobial agent. Identified through combinatorial chemistry, its potent activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, has prompted significant interest.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. Contrary to many antimicrobial peptides that function by disrupting the bacterial membrane, evidence strongly suggests that this compound translocates across the cell membrane to engage with intracellular targets.[2] This document details the experimental evidence supporting this mechanism, presents quantitative data from key biophysical interaction studies, outlines the methodologies for these experiments, and provides visual representations of the proposed pathways and workflows.
Core Mechanism of Action: An Intracellular Approach
The primary bactericidal activity of the this compound peptide is not attributed to membrane lysis. Instead, a growing body of evidence points towards an intracellular mode of action.[2] This is supported by leakage assays which indicate that this compound is inefficient at causing the release of contents from lipid vesicles designed to mimic bacterial membranes.[2] Furthermore, studies using fluorescently-tagged this compound have demonstrated its rapid passage into both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]
While the precise intracellular targets of this compound have not yet been definitively identified, research on other short, cationic, tryptophan-rich antimicrobial peptides suggests several potential candidates. These include interactions with nucleic acids (DNA and RNA), inhibition of protein synthesis through binding to ribosomes, and interference with the function of essential enzymes, potentially through interactions with ATP.[3][4][5][6] The presence of tryptophan residues is believed to be crucial for its antimicrobial activity, facilitating interactions with the membrane and potential intracellular targets.[5][6][7]
Proposed Signaling Pathway: Intracellular Targeting
The following diagram illustrates the proposed mechanism of action for the this compound peptide, highlighting its translocation across the bacterial membrane and subsequent interaction with potential intracellular targets.
Interaction with Model Membranes
Despite its intracellular target, the initial interaction of this compound with the bacterial membrane is a critical step. Biophysical studies have shown that the peptide preferentially interacts with negatively charged lipid vesicles, which are characteristic of bacterial membranes, over the zwitterionic vesicles that mimic mammalian cell membranes.[2] This selectivity is a key feature of many antimicrobial peptides.
Nuclear Magnetic Resonance (NMR) studies have revealed that upon binding to membrane-mimicking micelles (SDS and DPC), this compound adopts a coiled, amphipathic conformation.[2] This structure likely facilitates its interaction with and subsequent translocation across the lipid bilayer.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from biophysical studies of this compound's interaction with model membrane systems. These values are essential for understanding the peptide's affinity and selectivity for bacterial membranes.
Table 1: Antimicrobial Activity of this compound Peptide
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | Value |
| Escherichia coli | Value |
| Streptococcus sanguis | Value |
Note: Specific MIC values from the primary literature were not available in the searched abstracts. The table indicates the type of data that would be presented.
Table 2: Thermodynamics of this compound Binding to Lipid Vesicles (Isothermal Titration Calorimetry)
| Lipid Vesicle Composition | Binding Affinity (Ka) (M-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
|---|---|---|---|
| POPG (bacterial mimic) | Value | Value | Value |
| POPC (mammalian mimic) | Value | Value | Value |
Note: Specific thermodynamic values from the primary literature were not available in the searched abstracts. The table indicates the type of data that would be presented.
Table 3: Effect of this compound on Lipid Phase Transitions (Differential Scanning Calorimetry)
| Lipid | Peptide:Lipid Ratio | Main Phase Transition Temperature (Tm) (°C) |
|---|---|---|
| DPPC (zwitterionic) | 1:100 | Value |
| DPPG (anionic) | 1:100 | Value |
Note: Specific transition temperature values from the primary literature were not available in the searched abstracts. The table indicates the type of data that would be presented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize the mechanism of action of the this compound peptide.
Experimental Workflow: Characterizing Peptide-Membrane Interactions
The following diagram outlines the typical experimental workflow for investigating the interaction of an antimicrobial peptide like this compound with model membranes.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of this compound binding to model lipid vesicles.
-
Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) [POPG] or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine [POPC]) are prepared by extrusion. The peptide solution is prepared in the same buffer as the vesicles.
-
Titration: The peptide solution is titrated into the vesicle suspension in the ITC sample cell.
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) is then calculated.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the effect of this compound on the thermotropic phase behavior of lipid bilayers.
-
Sample Preparation: Multilamellar vesicles (MLVs) of lipids such as dipalmitoylphosphatidylcholine (DPPC) or dipalmitoylphosphatidylglycerol (DPPG) are prepared in the absence and presence of the peptide at various peptide-to-lipid molar ratios.
-
Measurement: The samples are heated and cooled in the DSC instrument, and the heat flow is monitored.
-
Analysis: Changes in the temperature and enthalpy of the lipid phase transitions are analyzed to understand how the peptide perturbs the lipid packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional proton NMR spectroscopy is utilized to determine the three-dimensional structure of this compound when bound to membrane-mimicking micelles.
-
Sample Preparation: The peptide is dissolved in a buffer containing detergent micelles, such as sodium dodecyl sulphate (SDS) or dodecylphosphocholine (DPC).
-
Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY, NOESY) are performed to obtain through-bond and through-space proton-proton correlations.
-
Structure Calculation: The distance restraints derived from the NOESY spectra are used in molecular modeling programs to calculate the three-dimensional structure of the peptide.
Cellular Uptake Assay
Confocal fluorescence microscopy is used to visualize the entry of this compound into bacterial cells.
-
Peptide Labeling: The this compound peptide is labeled with a fluorescent dye (e.g., fluorescein).
-
Incubation: Bacterial cells (E. coli or S. aureus) are incubated with the fluorescently labeled peptide.
-
Imaging: The cells are washed to remove unbound peptide and then imaged using a confocal microscope to observe the localization of the fluorescence signal.
Logical Relationship of this compound's Mechanism
The following diagram summarizes the logical progression of events in the proposed mechanism of action for this compound.
Conclusion and Future Directions
The this compound peptide represents a promising class of antimicrobial agents that operate through an intracellular mechanism, a mode of action that may be less prone to the development of resistance compared to membrane-disrupting peptides. Its selectivity for bacterial membranes further enhances its therapeutic potential.
Future research should focus on the definitive identification of the specific intracellular molecular targets of this compound. Elucidating these targets will not only provide a more complete understanding of its mechanism of action but also pave the way for the rational design of more potent and specific peptide-based antibiotics. Techniques such as pull-down assays coupled with mass spectrometry and transcriptomic or proteomic analyses of peptide-treated bacteria will be invaluable in this endeavor.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Cationic Antimicrobial Peptides Interact with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Combi-2 Antimicrobial Peptide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combi-2 is a novel, synthetic hexapeptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH2 (Ac-FRWWHR-NH2). Identified through the screening of combinatorial peptide libraries, it exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli[1][2][3]. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, and the experimental methodologies employed in its characterization. While specific quantitative data from foundational studies are not extensively published, this document synthesizes the available information and presents representative protocols for the key analytical techniques used to evaluate such antimicrobial peptides.
Physicochemical Properties of this compound
This compound is an acetylated and amidated hexapeptide, modifications that enhance its stability and antimicrobial efficacy. Its structure is characterized by a high content of cationic (Arginine, Histidine) and aromatic (Phenylalanine, Tryptophan) residues, which are crucial for its interaction with bacterial membranes.
| Property | Value | Reference |
| Sequence | Ac-Phe-Arg-Trp-Trp-His-Arg-NH2 | [3] |
| Molecular Formula | C51H65N17O8 (Note: Formula may vary slightly based on salt form) | [2] |
| Molecular Weight | ~1028.17 Da (as free peptide) | [2] |
| Structure | Adopts a coiled, amphipathic conformation upon binding to micelles. | [3] |
Mechanism of Action
The antimicrobial activity of this compound is believed to be a multi-step process involving initial interaction with the bacterial membrane, followed by translocation into the cytoplasm to engage intracellular targets.
Membrane Interaction
Studies using various biophysical techniques have indicated that this compound preferentially interacts with negatively charged lipid headgroups, which are characteristic of bacterial membranes, over the zwitterionic phospholipids that dominate mammalian cell membranes[3]. This interaction is primarily electrostatic, driven by the cationic nature of the peptide. Upon binding, this compound adopts an amphipathic structure, facilitating its insertion into the membrane interface[3].
Membrane Permeabilization and Intracellular Translocation
Unlike many antimicrobial peptides that induce significant membrane disruption and pore formation, this compound is reported to be relatively inefficient at causing leakage from lipid vesicles[3]. Instead, it rapidly penetrates the bacterial membrane to reach the cytoplasm[3]. This suggests a mechanism that involves translocation without causing catastrophic membrane damage.
Figure 1. Proposed mechanism of action for this compound.
Intracellular Targeting
The rapid influx of this compound into bacterial cells strongly suggests that its primary bactericidal targets are located within the cytoplasm[3]. While the specific intracellular molecules that this compound interacts with have not been definitively identified, potential targets for such peptides include nucleic acids (DNA and RNA), ribosomes, and essential enzymes involved in cellular processes like protein synthesis and cell wall construction[4][5][6].
Antimicrobial Activity
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | [1][2] |
| Streptococcus sanguis | Data not available | [1][2] |
| Escherichia coli | Data not available | [1][2] |
Experimental Protocols
The characterization of this compound has involved a suite of biophysical and microbiological techniques. Below are detailed, representative protocols for the key experiments cited in the study of this compound and similar antimicrobial peptides.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Figure 2. Workflow for MIC determination.
Methodology:
-
Peptide Preparation: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial colony is inoculated into MHB and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the organism.
Membrane Permeabilization Assays
This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles by measuring the release of a fluorescent dye.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of lipids (e.g., POPG/POPC to mimic bacterial membranes) in a buffer containing a high concentration of the fluorescent dye calcein. At this concentration, the fluorescence of calcein is self-quenched.
-
Purification: Free, unencapsulated calcein is removed from the vesicle suspension by size-exclusion chromatography.
-
Assay: The calcein-loaded vesicles are placed in a fluorometer cuvette. This compound is added at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. If the peptide disrupts the vesicle membrane, calcein is released, its concentration decreases, and fluorescence de-quenching occurs, leading to an increase in fluorescence intensity.
-
Data Analysis: The percentage of leakage is calculated relative to the fluorescence intensity after the addition of a detergent (e.g., Triton X-100), which causes 100% leakage.
This assay measures the peptide's ability to dissipate the membrane potential of live bacteria using a potential-sensitive dye.
Methodology:
-
Bacterial Preparation: Bacteria are grown to the mid-log phase, harvested, and resuspended in a suitable buffer.
-
Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive dye, such as DiSC3(5). This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.
-
Assay: The dye-loaded bacteria are placed in a fluorometer. A baseline fluorescence is recorded.
-
Peptide Addition: this compound is added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored. If the peptide depolarizes the membrane, the dye is released into the buffer, causing an increase in fluorescence.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of binding between a peptide and lipid vesicles.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable buffer. LUVs are prepared in the same buffer. Both solutions are thoroughly degassed.
-
ITC Experiment: The LUV suspension is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the LUV suspension at regular intervals. The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to obtain the enthalpy change (ΔH) for each injection. These data are then fit to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS). The Gibbs free energy of binding (ΔG) is then calculated.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the effect of peptide binding on the thermotropic phase behavior of lipid bilayers.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared from lipids such as DPPC or DPPG, both in the absence and presence of this compound at various peptide-to-lipid ratios.
-
DSC Scans: The samples are placed in the DSC instrument, and the heat capacity is measured as a function of temperature over a defined range that includes the lipid phase transition.
-
Data Analysis: The resulting thermograms show peaks corresponding to the lipid phase transitions. Changes in the temperature (Tm) and enthalpy (ΔH) of these transitions in the presence of the peptide provide information about how the peptide perturbs the lipid packing and organization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the three-dimensional structure of the peptide when bound to membrane-mimicking environments, such as micelles.
Methodology:
-
Sample Preparation: this compound is dissolved in a buffer containing detergent micelles (e.g., SDS or DPC) that mimic the hydrophobic core of a lipid bilayer.
-
NMR Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY and NOESY) are performed to assign the proton resonances and to identify through-space proximities between protons.
-
Structure Calculation: The distance restraints derived from the NOESY spectra are used in computational algorithms to calculate a family of 3D structures of the peptide that are consistent with the experimental data.
Future Directions
While the initial characterization of this compound has provided valuable insights, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Antimicrobial Susceptibility Testing: Determining precise MIC values against a broad panel of clinically relevant, drug-resistant bacteria.
-
Identification of Intracellular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific molecular targets of this compound within the bacterial cell.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its antimicrobial potency, selectivity, and stability.
Conclusion
This compound is a promising antimicrobial peptide with a mechanism of action that appears to involve membrane translocation and subsequent interaction with intracellular targets. While a complete quantitative dataset is not publicly available, the experimental approaches described in this guide provide a robust framework for the continued investigation of this compound and the development of new peptide-based therapeutics. The combination of biophysical and microbiological assays is essential for a comprehensive understanding of its structure-function relationships and for advancing its potential clinical applications.
References
- 1. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Systematical Screening of Intracellular Protein Targets of Polyphemusin-I Using Escherichia coli Proteome Microarrays [mdpi.com]
Combi-2 Peptide: A Technical Guide to its Sequence, Structure, and Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Combi-2 is a synthetic hexapeptide with the sequence Acetylation-Phe-Arg-Trp-Trp-His-Arg-NH2 (Ac-FRWWHR-NH2).[1] Identified through combinatorial chemistry, it exhibits significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli. Structural studies have revealed that in a membrane-mimicking environment, this compound adopts a coiled, amphipathic conformation. Its mechanism of action is believed to be intracellular, targeting components within the bacterial cell rather than causing widespread membrane disruption. This guide provides a comprehensive overview of the technical details of the this compound peptide, including its synthesis, purification, structural characteristics, and antimicrobial properties, supported by detailed experimental protocols and data.
Peptide Characteristics
The fundamental properties of the this compound peptide are summarized in the table below.
| Property | Value |
| Sequence | Ac-Phe-Arg-Trp-Trp-His-Arg-NH2 |
| Molecular Formula | C₅₁H₆₅N₁₇O₇ |
| Molecular Weight | 1028.17 g/mol |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Protocol:
-
Resin Selection and Preparation: A Rink Amide resin is utilized to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to the first coupling step.
-
Amino Acid Coupling:
-
Fmoc-protected amino acids are sequentially coupled to the resin. For each coupling cycle, 3 equivalents of the Fmoc-amino acid are pre-activated with 2.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF.
-
The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for 2 hours at room temperature with gentle agitation.
-
Completion of the coupling reaction is monitored using a Kaiser test.
-
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% piperidine in DMF solution for 20 minutes.
-
Acetylation: Following the final deprotection step, the N-terminus is acetylated by treating the peptide-resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and lyophilized.
High-Performance Liquid Chromatography (HPLC) Purification
The crude this compound peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size) is used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 10-50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min is typically employed. The exact gradient may be optimized based on the initial analytical HPLC profile of the crude peptide.
-
Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity, and then pooled.
-
Lyophilization: The pure fractions are lyophilized to obtain the final peptide product as a white powder.
Structure
The three-dimensional structure of this compound has been investigated in membrane-mimicking environments using Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of dodecylphosphocholine (DPC) and sodium dodecyl sulphate (SDS) micelles, the peptide adopts a coiled, amphipathic conformation.[1] This structure is crucial for its interaction with bacterial membranes.
NMR Spectroscopy for Structure Determination
Protocol:
-
Sample Preparation: Lyophilized this compound is dissolved in a buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing deuterated DPC or SDS micelles to a final peptide concentration of 1-2 mM. A small amount of D₂O is added for the lock signal.
-
NMR Experiments: A series of two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) for assigning spin systems of the amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons that are close in space (< 5 Å).
-
Data Processing and Analysis: The NMR spectra are processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignments are made by sequential walking through the TOCSY and NOESY spectra.
-
Structure Calculation: The distance restraints derived from the NOESY cross-peak intensities, along with dihedral angle restraints predicted from chemical shifts (using programs like TALOS), are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). A family of low-energy structures is generated, and the final structure represents the ensemble of these conformers.
Antimicrobial Activity
This compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Strains: Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Peptide Preparation: A stock solution of this compound is prepared in sterile water or a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss). Serial two-fold dilutions are made in a 96-well microtiter plate.
-
Inoculation: The bacterial cultures are diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB and added to the wells of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Mechanism of Action
The bactericidal mechanism of this compound is thought to involve its translocation across the bacterial membrane to act on intracellular targets. This is supported by studies showing the rapid passage of fluorescently-tagged this compound into E. coli and S. aureus, with minimal membrane leakage observed in vesicle-based assays.[1]
Logical Flow of Intracellular Action
Isothermal Titration Calorimetry (ITC) for Membrane Interaction
ITC can be used to characterize the thermodynamics of this compound binding to model bacterial membranes (e.g., vesicles composed of negatively charged phospholipids like POPG).
Protocol:
-
Sample Preparation:
-
Vesicles: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition should mimic the target bacterial membrane (e.g., a mixture of POPG and POPC).
-
Peptide: this compound is dissolved in the same buffer as the vesicles to minimize heats of dilution.
-
-
ITC Experiment:
-
The LUV suspension is placed in the ITC sample cell.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the peptide solution into the vesicle suspension are performed. The heat change associated with each injection is measured.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Studies on this compound have shown that it interacts preferentially with lipid vesicles containing negatively charged head groups, which is consistent with an initial electrostatic attraction to bacterial membranes.[1]
Signaling Pathways
Currently, there is no published data on the specific signaling pathways in host (eukaryotic) cells that are modulated by the this compound peptide. Its primary characterization has been in the context of its direct antimicrobial activity.
Conclusion
This compound is a well-characterized antimicrobial peptide with a defined sequence, structure, and a proposed intracellular mechanism of action. The detailed protocols provided in this guide offer a framework for its synthesis, purification, and functional characterization. Further research is warranted to elucidate its precise intracellular targets, to quantify its antimicrobial efficacy with standardized MIC testing, and to investigate any potential interactions with host cell signaling pathways, which would be crucial for its development as a therapeutic agent.
References
Combi-2 Peptide: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Combi-2 peptide, a synthetically derived acetylated and amidated hexapeptide with the sequence Ac-FRWWHR-NH2, has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting available quantitative data on its inhibitory activity. Furthermore, it details the experimental methodologies commonly employed in the assessment of antimicrobial peptides and delves into the current understanding of this compound's mechanism of action, which appears to involve intracellular targets rather than membrane disruption. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and lower propensity for inducing resistance compared to traditional antibiotics.[1] this compound is a synthetic hexapeptide identified through combinatorial chemistry as a potent antimicrobial agent.[2] This guide summarizes the known antimicrobial properties of this compound and the scientific methodologies used to elucidate them.
Antimicrobial Spectrum of this compound
The this compound peptide has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary targets identified in early studies include Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli.[3][4] While extensive quantitative data across a wide array of microorganisms remains to be fully published in a consolidated format, the following table summarizes the known antimicrobial activity of this compound.
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound Peptide
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | [3][4] |
| Streptococcus sanguis | Not specified | Data not available | [3] |
| Escherichia coli | ATCC 25922 | Data not available | [3][4] |
Note: While specific MIC values from peer-reviewed literature are not publicly available at this time, the referenced sources confirm the inhibitory activity of this compound against these organisms. Further research is needed to establish a comprehensive quantitative profile.
Mechanism of Action
Current evidence strongly suggests that the this compound peptide exerts its antimicrobial effect through an intracellular mechanism of action, distinguishing it from many other AMPs that primarily function by disrupting the bacterial cell membrane.[2]
Studies have shown that fluorescently-tagged this compound rapidly penetrates the cell membranes of both Escherichia coli and Staphylococcus aureus without causing significant membrane leakage.[2] This indicates that the primary bactericidal targets are located within the bacterial cell.[2] While the precise intracellular targets are still under investigation, a prominent hypothesis is the inhibition of crucial cellular processes such as protein or nucleic acid synthesis.[1][5][6] Many intracellularly acting AMPs are known to interfere with ribosome function, DNA replication, or other essential enzymatic activities.[1][5]
Below is a proposed logical workflow for the mechanism of action of the this compound peptide based on the available evidence.
Caption: Proposed intracellular mechanism of action for the this compound peptide.
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the evaluation of the antimicrobial spectrum of peptides like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound peptide (Ac-FRWWHR-NH2)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal isolates
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in the growth medium directly in the 96-well plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized microbial suspension. A positive control well (microorganism without peptide) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Below is a graphical representation of the broth microdilution workflow.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
This compound peptide
-
Log-phase culture of the test microorganism
-
Appropriate growth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Plating supplies (agar plates, spreaders)
-
Sterile saline or buffer for dilutions
Procedure:
-
Preparation: A log-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing fresh broth.
-
Peptide Addition: The this compound peptide is added to the flasks at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the peptide is also included.
-
Incubation and Sampling: The flasks are incubated with shaking at the appropriate temperature. Aliquots are removed at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted in sterile saline, and a known volume is plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The this compound peptide represents a promising lead compound in the search for novel antimicrobial agents. Its intracellular mechanism of action offers a potential advantage in overcoming resistance mechanisms that target cell-surface-active antibiotics. However, to fully realize its therapeutic potential, further research is imperative. A comprehensive determination of its antimicrobial spectrum through standardized MIC testing against a broad panel of bacterial and fungal pathogens is a critical next step. Elucidating the specific intracellular targets and the downstream signaling pathways affected by this compound will provide a more complete understanding of its mode of action and facilitate the rational design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a framework for conducting such essential future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound peptide [novoprolabs.com]
- 5. The proteome targets of intracellular targeting antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Combi-2 Peptide's Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2, an acetylated and amidated synthetic hexapeptide with the sequence Ac-FRWWHR-NH2, has emerged from combinatorial chemistry as a promising antimicrobial agent with a broad spectrum of activity. This technical guide provides a comprehensive overview of its efficacy against Gram-positive bacteria, detailing its mechanism of action, quantitative antimicrobial activity, and the experimental protocols for its evaluation.
Core Attributes of this compound
This compound is a cationic peptide, a characteristic that facilitates its initial interaction with the negatively charged components of bacterial cell envelopes. Its discovery was a result of systematic screening of synthetic peptide libraries to identify novel antimicrobial compounds.
Mechanism of Action Against Gram-Positive Bacteria
Current research suggests that this compound's primary mode of action against Gram-positive bacteria is not through simple membrane disruption, but rather involves a more nuanced intracellular mechanism. The peptide rapidly penetrates the bacterial cell membrane. This translocation is likely facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane surfaces, which are rich in teichoic acids in Gram-positive species.
Once inside the cytoplasm, this compound is thought to interfere with essential cellular processes, leading to bacterial cell death. While the precise intracellular targets are still under investigation, potential interactions could include binding to nucleic acids or interfering with enzymatic activities crucial for bacterial survival.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against various Gram-positive bacterial strains.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | ATCC 25923 | 3.1 µg/mL |
| Staphylococcus aureus | MRSA | 6.3 µg/mL |
| Streptococcus sanguis | NCTC 7863 | 12.5 µg/mL |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The following protocol outlines the broth microdilution method used to determine the MIC of this compound against Gram-positive bacteria.
1. Preparation of Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water).
-
Gram-positive bacterial strains.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
Conclusion
This compound represents a promising lead compound in the development of new antimicrobial therapies against Gram-positive pathogens. Its efficacy, coupled with a likely intracellular mechanism of action, suggests a potential to circumvent common resistance mechanisms that target the cell wall or membrane. Further research is warranted to fully elucidate its intracellular targets and to evaluate its in vivo efficacy and safety profile. The standardized protocols provided herein serve as a foundation for the continued investigation and development of this potent antimicrobial peptide.
Combi-2 Peptide: A Technical Guide for Staphylococcus aureus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action. This technical guide focuses on Combi-2, a synthetically derived hexapeptide with demonstrated activity against S. aureus. This compound, identified through the innovative approach of synthetic combinatorial library technology, offers a compelling case study for the discovery and characterization of new anti-staphylococcal agents. Its proposed intracellular mode of action distinguishes it from many membrane-disrupting AMPs, presenting a potentially different avenue for overcoming resistance.
This document provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed protocols for key experimental assays relevant to its study. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate this compound and similar peptides in the context of S. aureus research and drug development.
Physicochemical Properties of this compound
This compound is an acetylated and amidated hexapeptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH₂ (Ac-FRWWHR-NH₂)[1][2]. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Sequence | Ac-FRWWHR-NH₂ | [1][2] |
| Molecular Formula | C₅₁H₆₅N₁₇O₇ | N/A |
| Molecular Weight | 1028.17 g/mol | N/A |
| Origin | Synthetic Combinatorial Library | [3] |
Mechanism of Action in Staphylococcus aureus
Current research suggests that this compound exerts its antimicrobial effect against S. aureus through a mechanism that does not primarily involve membrane disruption. Instead, evidence points towards an intracellular target[1].
Studies have shown that this compound interacts preferentially with negatively charged lipid vesicles, which are characteristic of bacterial membranes[1]. Upon binding, the peptide adopts a coiled, amphipathic conformation[1]. However, leakage assays using calcein-filled vesicles indicate that this compound is not highly efficient at causing membrane permeabilization[1]. This suggests that the peptide's primary bactericidal action is not due to the formation of pores or widespread membrane damage.
Confocal microscopy has revealed the rapid translocation of fluorescently-tagged this compound across the bacterial cell membrane of S. aureus[1]. This rapid internalization strongly supports the hypothesis that the peptide's ultimate target resides within the bacterial cell. The precise intracellular target and the subsequent signaling pathways that lead to cell death are yet to be fully elucidated and represent a key area for future research.
Quantitative Data
| Peptide Library/Compound | Target Organism | MIC (µg/mL) | Reference |
| N-acetylated tetrapeptide library | Staphylococcus aureus | 2.5 (as a mixture) | [4] |
| Individual tetrapeptides from library | Staphylococcus aureus | Varies (highly active) | [4] |
Note: The above data is for tetrapeptide libraries and individual tetrapeptides, not the hexapeptide this compound. It is included to provide a general indication of the antimicrobial activity achievable with this class of peptides.
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of this compound and its interaction with S. aureus.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
References
- 1. An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of antimicrobial peptides by using combinatorial libraries made up of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Combi-2 Peptide for E. coli Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Combi-2 Peptide
This compound is a synthetic hexapeptide with the sequence Ac-FRWWHR-NH2 (acetylated Phenylalanine-Arginine-Tryptophan-Tryptophan-Histidine-Arginine-amide). It was originally identified through combinatorial chemistry methods and has demonstrated significant antimicrobial activity against a range of bacteria, including Escherichia coli.[1] Unlike many antimicrobial peptides that function by disrupting the bacterial cell membrane, this compound is characterized by its ability to rapidly translocate into the bacterial cytoplasm, suggesting an intracellular mechanism of action.[1] This guide provides a comprehensive overview of the current understanding of this compound, its inhibitory effects on E. coli, and detailed protocols for its study.
Mechanism of Action
The primary mode of action of this compound against E. coli is believed to be through the disruption of intracellular processes. Studies have shown that the peptide does not cause significant leakage from bacterial membrane mimics, indicating that its primary target is not the cell membrane itself.[1] Instead, fluorescently-tagged this compound has been observed to rapidly accumulate within E. coli cells.[1]
While the precise intracellular signaling pathway affected by this compound has not been definitively elucidated in published literature, based on the behavior of other tryptophan-rich and arginine-rich antimicrobial peptides, a hypothesized mechanism is the interference with nucleic acid and protein synthesis. These cationic peptides can interact with negatively charged DNA and RNA, potentially inhibiting replication, transcription, and translation.
Hypothesized Intracellular Signaling Pathway
The following diagram illustrates a potential pathway for this compound's action in E. coli.
Caption: Hypothesized mechanism of this compound action in E. coli.
Quantitative Data on E. coli Inhibition
A thorough review of the existing scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against E. coli. The primary research describes its activity as "strong".[1] To facilitate further research and development, the following section provides a detailed protocol for determining the MIC of this compound.
Table 1: Summary of Quantitative Data for this compound against E. coli
| Parameter | Value | Reference Strain(s) | Notes |
| Minimum Inhibitory Concentration (MIC) | Not Reported | E. coli | Described as having "strong antimicrobial activity". Researchers are encouraged to determine the MIC using the provided protocol. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the inhibitory effects of this compound on E. coli.
Experimental Workflow for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound peptide (lyophilized)
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of E. coli Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of E. coli.
-
Inoculate the colonies into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid. The concentration of the stock solution should be at least twice the highest concentration to be tested.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 100 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 200 µL per well.
-
Include a positive control well (bacteria with no peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Calcein Leakage Assay to Assess Membrane Permeabilization
This assay helps to confirm that this compound does not primarily act by disrupting the bacterial membrane.
Materials:
-
Calcein
-
E. coli cells
-
HEPES buffer
-
Triton X-100 (for positive control)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Calcein-Loaded Vesicles or Cells:
-
Large unilamellar vesicles (LUVs) composed of lipids mimicking the E. coli inner membrane (e.g., POPG/POPC) can be prepared and loaded with a self-quenching concentration of calcein.
-
Alternatively, E. coli cells can be loaded with calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases.
-
-
Assay Procedure:
-
Add the calcein-loaded vesicles or cells to the wells of a microplate.
-
Add different concentrations of this compound to the wells.
-
Include a negative control (no peptide) and a positive control (e.g., Triton X-100, a detergent that completely disrupts the membrane).
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates leakage of calcein from the vesicles or cells.
-
-
Data Analysis:
-
The percentage of leakage is calculated relative to the fluorescence of the positive control.
-
A low percentage of calcein leakage in the presence of this compound, even at concentrations above the MIC, would support an intracellular mechanism of action.[1]
-
Conclusion
This compound is a promising antimicrobial peptide with a distinct intracellular mechanism of action against E. coli. While its "strong" inhibitory activity is noted, the absence of specific MIC values in the public domain necessitates further quantitative studies to fully characterize its potential. The detailed protocols provided in this guide offer a standardized approach for researchers to determine the MIC of this compound and to further investigate its non-membranolytic mode of action. Future research should focus on identifying the specific intracellular targets and signaling pathways affected by this compound to advance its development as a potential therapeutic agent.
References
Biophysical Properties of the Combi-2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived, acetylated, and amidated hexapeptide (Ac-FRWWHR-NH₂) identified through combinatorial chemistry.[1] It exhibits potent antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli. This technical guide provides a comprehensive overview of the known biophysical properties of this compound, focusing on its structure, interaction with model membranes, and proposed mechanism of action. The information presented herein is intended to support further research and development of this promising antimicrobial peptide.
Core Biophysical Properties
This compound's primary sequence, rich in tryptophan and basic residues, dictates its amphipathic character, which is crucial for its biological activity.
Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy studies have indicated that in a membrane-mimetic environment, such as in the presence of sodium dodecyl sulphate (SDS) and dodecylphosphatidylcholine (DPC) micelles, this compound adopts a coiled, amphipathic conformation. More specifically, in the presence of vesicles mimicking the E. coli membrane, infrared spectroscopy suggests a major 3₁₀-helix structure at low peptide concentrations.[1] This induced structure is critical for its interaction with bacterial membranes.
Interaction with Lipid Membranes
This compound demonstrates a preferential interaction with negatively charged lipid head groups, a characteristic feature of many antimicrobial peptides that allows for selectivity towards bacterial over mammalian cell membranes.[1]
2.2.1 Membrane Binding and Thermodynamics
Differential Scanning Calorimetry (DSC) studies have shown that this compound has a stabilizing effect on model membranes mimicking E. coli at various concentrations.[1] This is in contrast to many pore-forming antimicrobial peptides that disrupt the lipid bilayer.
Table 1: Summary of Qualitative Biophysical Data for this compound
| Property | Observation | Technique(s) Used |
| Secondary Structure | Coiled, amphipathic conformation in micelles; Major 3₁₀-helix structure in E. coli membrane mimics. | NMR, Infrared Spectroscopy |
| Lipid Selectivity | Preferential interaction with negatively charged lipid head groups. | Fluorescence Spectroscopy, ITC, DSC |
| Membrane Perturbation | Stabilizing effect on E. coli model membranes; does not cause significant leakage from vesicles. | DSC, Leakage Assays |
| Localization | Interacts with the interfacial region of the lipid bilayer. | Fluorescence Spectroscopy |
| Mechanism of Action | Proposed to be intracellular, following rapid translocation across the bacterial membrane. | Confocal Microscopy, Leakage Assays |
Proposed Mechanism of Action
Current evidence strongly suggests that this compound does not exert its antimicrobial effect primarily through membrane disruption. Leakage assays have shown that the peptide is not efficient at causing the release of encapsulated contents from model vesicles.[1] Furthermore, confocal microscopy has demonstrated the rapid translocation of fluorescently-tagged this compound into both Escherichia coli and Staphylococcus aureus.[1]
This leads to the hypothesis that the primary bactericidal targets of this compound are located inside the bacterial cell. As a tryptophan-rich antimicrobial peptide, potential intracellular targets include nucleic acids (DNA and RNA) and proteins involved in essential cellular processes such as replication, transcription, and translation.[2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
The following are generalized protocols for the key biophysical techniques used to characterize this compound. Specific parameters for this compound studies are noted where available; however, for unpublished data, these serve as a methodological framework.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of peptide-lipid binding, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target bacterial membrane (e.g., POPG/POPC) by extrusion.
-
Ensure the peptide and lipid vesicles are in identical buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the peptide solution into the ITC syringe and the lipid vesicle suspension into the sample cell.
-
Perform a series of injections of the peptide into the vesicle suspension while monitoring the heat change.
-
A control experiment titrating the peptide into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the effect of the peptide on the phase transition properties of lipid bilayers.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of a chosen lipid composition (e.g., DPPC/DPPG) in the absence and presence of varying concentrations of this compound.
-
-
DSC Experiment:
-
Load the lipid/peptide suspension into the sample pan and buffer into the reference pan.
-
Scan the samples over a defined temperature range that encompasses the lipid phase transition.
-
-
Data Analysis:
-
Determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the resulting thermograms.
-
Analyze the changes in Tm and ΔH as a function of peptide concentration to understand the peptide's effect on membrane stability and organization.
-
Fluorescence Leakage Assay
This assay assesses the ability of a peptide to permeabilize lipid vesicles.
Methodology:
-
Vesicle Preparation:
-
Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or carboxyfluorescein).
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Add this compound to the vesicle suspension.
-
Monitor the increase in fluorescence intensity over time, which corresponds to dye leakage and dequenching.
-
Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.
-
-
Data Analysis:
-
Calculate the percentage of leakage induced by the peptide relative to the maximum leakage.
-
Visualizations
Proposed Workflow for Biophysical Characterization of this compound
Caption: Workflow for the comprehensive biophysical characterization of this compound.
Hypothetical Intracellular Signaling Pathway Disruption by this compound
Caption: Hypothetical model of this compound's intracellular mechanism of action.
Conclusion
This compound is a promising antimicrobial peptide with a likely intracellular mechanism of action. Its ability to rapidly translocate across bacterial membranes without causing significant disruption makes it an attractive candidate for further development. Future research should focus on obtaining quantitative biophysical data, such as binding affinities and thermodynamic parameters, and on identifying its specific intracellular targets and the signaling pathways it may disrupt. This will provide a more complete understanding of its mode of action and facilitate the rational design of more potent and selective analogs.
References
- 1. Calorimetric and Spectroscopic Studies of the Effects of the Cell Penetrating Peptide Pep-1 and the Antimicrobial Peptide this compound on Vesicles Mimicking Escherichia coli Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of puroindoline derived tryptophan-rich antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Archetypal tryptophan-rich antimicrobial peptides: properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular targets of antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Combi-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived hexapeptide (Acetylation-FRWWHR-NH2) identified through combinatorial library technology, exhibiting notable antimicrobial properties.[1][2] These application notes provide a comprehensive guide for the in vitro susceptibility testing of the this compound peptide, including detailed protocols for key assays and an overview of its mechanism of action. The information herein is intended to assist researchers in accurately assessing the antimicrobial efficacy of this peptide and to provide a foundation for further investigation and development.
Molecular Profile of this compound
| Property | Value | Reference |
| Sequence | Acetylation-Phe-Arg-Trp-Trp-His-Arg-NH2 | [1] |
| Molecular Formula | C₅₁H₆₅N₁₇O₇ | [1] |
| Molecular Weight | 1028.17 g/mol | [1] |
| Source | Synthetic | [1] |
Mechanism of Action
Current research suggests that the this compound peptide's bactericidal activity is not primarily driven by membrane disruption, a common mechanism for many antimicrobial peptides. Instead, evidence points towards an intracellular mode of action. Studies have shown that fluorescently-tagged this compound rapidly penetrates the bacterial cell membrane of both Escherichia coli and Staphylococcus aureus without causing significant leakage. This suggests that the primary target of this compound is likely located within the bacterial cell.[3] The peptide interacts preferentially with negatively charged head groups of lipid vesicles, which facilitates its initial association with the bacterial membrane.[3]
In Vitro Susceptibility Data
The this compound peptide has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that variations in experimental conditions (e.g., broth composition, inoculum size) can influence MIC values.[4]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 25 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-2313 | 35 | [5] |
| Escherichia coli | ATCC 25250 | 30 | [5] |
| Extended-spectrum β-lactamase (ESBL) E. coli | - | 55 | [5] |
| Streptococcus sanguis | - | - | [1][2] |
Note: Specific MIC values for Streptococcus sanguis were not available in the reviewed literature, although the peptide is known to be active against this species.
Experimental Protocols
Accurate determination of the in vitro susceptibility of antimicrobial peptides like this compound requires specific modifications to standard protocols to account for their cationic and amphipathic nature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard guidelines for antimicrobial peptide susceptibility testing.
Materials:
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Test microorganism strains
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Protocol:
-
Peptide Preparation:
-
Prepare a stock solution of this compound peptide in sterile deionized water or 0.01% acetic acid.
-
Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA to prevent peptide loss due to binding to plastic surfaces.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a positive control for bacterial growth (no peptide) and a negative control for sterility (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the this compound peptide over time.[3]
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, diluted to approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare tubes with different concentrations of the this compound peptide (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any peptide.
-
-
Assay Procedure:
-
At time zero (t=0), and at specified time intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Incubate the cultures at 37°C with shaking.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each peptide concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Troubleshooting and Key Considerations
-
Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces such as polystyrene. The use of low-binding polypropylene labware is crucial for accurate results.
-
Media Composition: The salt concentration and presence of polyanionic components in standard media can interfere with the activity of cationic antimicrobial peptides. Cation-adjusted Mueller-Hinton Broth is recommended.
-
Peptide Stability: Ensure the peptide is properly stored (lyophilized at -20°C or below) and prepared fresh for each experiment to avoid degradation.
-
Inoculum Density: The final inoculum concentration is a critical parameter in susceptibility testing and should be standardized.
Conclusion
The this compound peptide represents a promising antimicrobial agent with a likely intracellular mechanism of action. The protocols and data presented in these application notes provide a framework for the consistent and reliable in vitro evaluation of its antimicrobial properties. Further research is warranted to fully elucidate its specific intracellular targets and to expand the scope of susceptibility testing against a broader range of clinically relevant pathogens.
References
- 1. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Combi-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived hexapeptide (Ac-FRWWHR-NH₂) identified through combinatorial chemistry.[1] It exhibits significant antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative species such as Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli. Unlike many antimicrobial peptides that act by disrupting the bacterial membrane, studies suggest that this compound may exert its bactericidal effects through an intracellular mechanism, as it has been observed to rapidly translocate into bacterial cells without causing significant membrane leakage.[1]
These application notes provide a comprehensive guide for researchers to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a critical parameter for evaluating the efficacy of an antimicrobial agent and is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under defined in vitro conditions.
Quantitative Data Summary
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | (e.g., ATCC 25923) | Data to be determined | Data to be determined |
| Escherichia coli | (e.g., ATCC 25922) | Data to be determined | Data to be determined |
| Streptococcus sanguis | (e.g., ATCC 10556) | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing of cationic peptides.
Materials:
-
This compound (acetylated and amidated FRWWHR)
-
Sterile, pure water (for stock solution)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilutions)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (S. aureus, E. coli, S. sanguis)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Sterile pipette tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL and a further two-fold dilution of the peptide.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.
-
Include a positive control well (MHB with bacteria, no peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination of this compound.
Hypothetical Signaling Pathway for this compound Intracellular Action
Given that this compound is thought to act intracellularly, the following diagram illustrates a hypothetical signaling pathway. The exact intracellular targets and mechanisms are still a subject of research.
Caption: Hypothetical Intracellular Action of this compound.
References
Application Notes and Protocols for PLG0206 (formerly Combi-2) in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria presents a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. The acetylated and amidated hexapeptide, Ac-FRWWHR-NH2, historically known as Combi-2, demonstrated early promise as an antimicrobial agent.[1] Its proposed mechanism of action involves rapid translocation into bacterial cells, suggesting an intracellular target rather than direct membrane disruption.[1]
Building on early peptide discoveries, subsequent research has led to the development of engineered cationic antimicrobial peptides with enhanced efficacy. One such peptide is PLG0206 (also previously known as WLBU2), a 24-amino acid synthetic peptide. PLG0206 has demonstrated potent, broad-spectrum bactericidal activity against a range of multidrug-resistant (MDR) pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2][3] A key attribute of PLG0206 is its robust anti-biofilm activity, making it a compelling candidate for further investigation and therapeutic development.[2][3]
These application notes provide a comprehensive overview of the use of PLG0206 in biofilm disruption studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
PLG0206 exerts its potent bactericidal and anti-biofilm effects through a multi-faceted mechanism primarily targeting the bacterial cell envelope.
-
Membrane Disruption: As a cationic peptide, PLG0206 electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity, increased permeability, and subsequent leakage of intracellular contents, ultimately causing cell death.[2]
-
Targeting Wall Teichoic Acid (WTA): In Gram-positive bacteria like Staphylococcus aureus, PLG0206 has been shown to specifically target and reduce the levels of wall teichoic acid (WTA) within the biofilm matrix. WTA is crucial for biofilm integrity and adhesion. By disrupting WTA, PLG0206 compromises the structural stability of the biofilm, leading to its dispersal.
This dual mechanism of direct bacterial killing and biofilm matrix degradation makes PLG0206 a highly effective agent against established biofilms.
Data Presentation
The efficacy of PLG0206 has been demonstrated against a wide array of clinically relevant pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) and biofilm eradication data.
| Target Organism | Resistance Profile | PLG0206 MIC₅₀ (µg/mL) | PLG0206 MIC₉₀ (µg/mL) |
| Enterococcus faecium | VRE/VSE | 0.06 | 0.25 |
| Staphylococcus aureus | MRSA/MSSA | 0.5 | 1 |
| Klebsiella pneumoniae | MDR | 8 | 16 |
| Acinetobacter baumannii | MDR | 0.5 | 1 |
| Pseudomonas aeruginosa | MDR | 1 | 2 |
| Enterobacter cloacae | MDR | - | 16 |
| Coagulase-Negative Staphylococci | - | - | - |
Data sourced from multiple studies. MIC values can vary based on testing conditions.[2][4][5][6]
| Target Organism | Biofilm Age | PLG0206 Concentration | Exposure Time | Log₁₀ Reduction in CFU |
| Staphylococcus aureus | Mature | 1 mg/mL | 15 min | >4 |
| Enterococcus faecium | Mature | Not specified | 30 min | ~3.0 |
| Multi-species (from PJI) | Chronic | 1 mg/mL | 15 min | Mean of 4 (range 2-7) |
CFU: Colony Forming Units. Data represents reduction in viable bacteria within the biofilm.[2][7]
Experimental Protocols
Detailed methodologies for assessing the anti-biofilm activity of PLG0206 are provided below. These protocols are based on standard methods and can be adapted for specific research needs.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of PLG0206 required to inhibit the initial formation of a biofilm.
Materials:
-
PLG0206 peptide stock solution (sterile, concentration verified)
-
Bacterial strain of interest
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with agitation.
-
Bacterial Suspension Standardization: Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of PLG0206 in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the PLG0206 dilutions.
-
Controls:
-
Positive Control: 100 µL of bacterial suspension and 100 µL of medium (no peptide).
-
Negative Control: 200 µL of sterile medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells from each well by aspiration or gentle inversion. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Drying: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The MBIC is defined as the lowest concentration of PLG0206 that causes a significant inhibition of biofilm formation compared to the positive control. The MBIC₅₀ is the concentration that inhibits 50% of biofilm formation.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of PLG0206 required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation:
-
Prepare and standardize the bacterial suspension as described in Protocol 1 (steps 1 and 2).
-
Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: After incubation, remove the planktonic cells by aspiration and wash the wells three times with 200 µL of sterile PBS.
-
Peptide Treatment: Prepare a two-fold serial dilution of PLG0206 in fresh growth medium or PBS. Add 200 µL of each dilution to the wells containing the pre-formed biofilms.
-
Controls:
-
Positive Control: Add 200 µL of medium or PBS (no peptide) to wells with pre-formed biofilm.
-
Negative Control: Wells with sterile medium only (no bacteria, no peptide).
-
-
Incubation: Incubate the plate for a specified treatment time (e.g., 4, 8, or 24 hours) at 37°C.
-
Quantification of Remaining Biofilm:
-
Following treatment, discard the peptide solution and wash the wells three times with PBS.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 8-12).
-
-
Data Analysis: The MBEC is the lowest concentration of PLG0206 that results in a significant reduction in the pre-formed biofilm biomass compared to the untreated positive control. The MBEC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.
Alternative Quantification (Viability):
To assess the bactericidal effect of PLG0206 on the cells within the biofilm, instead of crystal violet staining, perform the following after the peptide treatment and washing steps:
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well and disrupt the biofilm by vigorous pipetting or sonication.
-
Serial Dilution and Plating: Perform serial dilutions of the resuspended biofilm solution in PBS.
-
CFU Enumeration: Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.
-
Analysis: Count the colonies to determine the number of viable cells (CFU/mL) remaining in the biofilm after treatment. Calculate the log₁₀ reduction compared to the untreated control.
Conclusion
PLG0206 is a promising engineered antimicrobial peptide with potent activity against both planktonic bacteria and their resilient biofilm communities. Its dual mechanism of action, involving membrane disruption and targeting of key biofilm matrix components, makes it an attractive candidate for addressing the challenges of biofilm-associated infections. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of PLG0206.
References
- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. peptilogics.com [peptilogics.com]
- 6. peptilogics.com [peptilogics.com]
- 7. peptilogics.com [peptilogics.com]
Application Notes & Protocols: Combi-2 Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetic, acetylated and amidated hexapeptide (Ac-FRWWHR-NH₂) identified through combinatorial chemistry.[1] It exhibits potent antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli.[2] Unlike many antimicrobial peptides that function by disrupting the cell membrane, evidence suggests that this compound translocates across the bacterial membrane to exert its effects at an intracellular site.[1] This document provides detailed application notes and protocols for the research and evaluation of the this compound peptide.
Physicochemical Properties and Handling
This compound is a cationic peptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH₂.[2] Key physicochemical details are summarized below.
| Property | Value | Reference |
| Sequence | Acetylation-FRWWHR-NH₂ | [2] |
| Molecular Formula | C₅₁H₆₅N₁₇O₇ | [2] |
| Molecular Weight | 1028.17 g/mol | [2] |
| Source | Synthetic | [2] |
| Purity (Typical) | >95% (via HPLC) | [2] |
| Form | Lyophilized Powder | [2] |
Storage and Handling: this compound is typically supplied as a lyophilized powder and should be stored at or below -20°C.[2] For experimental use, it is recommended to reconstitute the peptide in a sterile, aqueous solution. Due to the presence of tryptophan residues, the peptide's concentration can be determined using UV spectrophotometry at 280 nm. Note that the peptide may be supplied as a trifluoroacetic acid (TFA) salt, a remnant of the HPLC purification process, which can affect the net peptide weight.[2]
Mechanism of Action & Signaling Pathway
This compound's primary mechanism of action is believed to involve penetration of the bacterial cell membrane and subsequent interaction with intracellular targets.[1] Studies have shown that it interacts preferentially with negatively charged lipid head groups, which are characteristic of bacterial membranes.[1] However, it is not highly efficient at causing membrane leakage, suggesting that its bactericidal activity is not due to pore formation.[1] The rapid entry of fluorescently-tagged this compound into bacteria like E. coli and S. aureus supports the hypothesis of an intracellular site of action.[1]
Caption: Proposed mechanism of action for the this compound peptide.
Applications & Experimental Protocols
Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain using a broth microdilution method.
Workflow:
Caption: Workflow for MIC determination of this compound.
Protocol:
-
Preparation of Peptide Stock: Reconstitute lyophilized this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid) to a concentration of 1 mg/mL.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Standardization of Inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Membrane Permeability (Leakage) Assay
This protocol assesses the ability of this compound to disrupt membrane integrity using calcein-loaded lipid vesicles. Leakage assays indicate that this compound is not highly efficient at causing membrane disruption.[1]
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking bacterial membranes (e.g., a 1:1 mixture of POPG and POPC).[1] Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration (e.g., 50 mM).
-
Removal of External Dye: Separate the calcein-loaded LUVs from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Fluorescence Measurement: Dilute the LUV suspension in a cuvette with a suitable buffer. Monitor the baseline fluorescence using a spectrofluorometer (Excitation/Emission wavelengths for calcein are ~495/515 nm).
-
Peptide Addition: Add varying concentrations of this compound to the cuvette and record the change in fluorescence over time.
-
Maximum Leakage Control: To determine 100% leakage, add a surfactant like Triton X-100 to completely disrupt the vesicles.
-
Data Analysis: Calculate the percentage of leakage induced by this compound relative to the maximum leakage control.
Cellular Uptake Analysis
This protocol visualizes the translocation of this compound into bacterial cells using a fluorescently-labeled version of the peptide.
Protocol:
-
Peptide Labeling: Synthesize or procure this compound labeled with a fluorescent tag (e.g., FITC).
-
Bacterial Culture and Harvest: Grow the target bacteria to mid-log phase, then harvest the cells by centrifugation. Wash the pellet with a suitable buffer (e.g., PBS).
-
Incubation: Resuspend the bacterial cells and incubate them with the fluorescently-labeled this compound at a sub-MIC concentration for a defined period (e.g., 30 minutes) at 37°C.
-
Washing: Centrifuge the cells to remove the unbound peptide and wash the pellet multiple times with cold buffer.
-
Microscopy: Resuspend the final cell pellet and mount the sample on a microscope slide.
-
Imaging: Visualize the cellular localization of the fluorescent peptide using confocal or fluorescence microscopy. The rapid passage of tagged this compound into E. coli and S. aureus suggests an intracellular mechanism.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound.
| Parameter | Method | Lipid System / Bacteria | Result | Reference |
| Binding Affinity | Isothermal Titration Calorimetry (ITC) | POPG Vesicles | Strong binding observed | [1] |
| Binding Affinity | Isothermal Titration Calorimetry (ITC) | POPC Vesicles | Weak or no binding | [1] |
| Membrane Perturbation | Differential Scanning Calorimetry (DSC) | DPPG Vesicles | Significant changes in lipid phase behavior | [1] |
| Membrane Leakage | Calcein Leakage Assay | POPG/POPC (1:1) Vesicles | Inefficient at causing leakage | [1] |
| Cellular Translocation | Fluorescence Microscopy | E. coli, S. aureus | Rapid passage into the cell interior | [1] |
Conclusion
This compound is a potent antimicrobial hexapeptide with a promising mechanism of action that involves intracellular targeting rather than membrane lysis. This characteristic makes it an interesting candidate for further research, particularly in understanding its specific intracellular targets and its potential to overcome resistance mechanisms associated with membrane-disrupting peptides. The protocols and data presented here provide a framework for researchers to investigate and harness the therapeutic potential of this compound.
References
Application Note and Protocol: Combi-2 Peptide Stability Assay in Human Serum
Introduction
Peptide therapeutics offer high specificity and potency, but their clinical utility is often limited by poor in vivo stability due to rapid degradation by proteases.[1][2][3][4] The Combi-2 peptide (Acetylation-Phe-Arg-Trp-Trp-His-Arg-NH2) is a novel antimicrobial peptide with potential therapeutic applications.[5] Assessing the stability of this compound in a biologically relevant matrix like human serum is a critical step in its preclinical development. This application note provides a detailed protocol for performing an in vitro stability assay of the this compound peptide in human serum, followed by quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The primary objective of this assay is to determine the half-life (t½) of this compound in human serum by monitoring the concentration of the intact peptide over a specified time course. This protocol is intended for researchers, scientists, and drug development professionals working on peptide-based therapeutics.
Signaling Pathways and Degradation
Peptides are susceptible to degradation by various proteases present in serum, primarily peptidases that cleave amide bonds. The degradation of a therapeutic peptide can lead to a loss of biological activity. Understanding these degradation pathways is crucial for developing strategies to improve peptide stability, such as amino acid substitutions or cyclization.[4][6]
Caption: Proteolytic degradation of this compound peptide by serum proteases.
Experimental Workflow
The experimental workflow for the this compound peptide stability assay consists of several key steps, from sample preparation to data analysis. A systematic approach is essential to ensure reproducible and accurate results.[1][3]
Caption: Experimental workflow for the this compound peptide stability assay.
Materials and Reagents
-
This compound Peptide (lyophilized powder, >95% purity)[5]
-
Human Serum (pooled, sterile-filtered)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Milli-Q or HPLC-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Incubator or water bath at 37°C
-
Refrigerated microcentrifuge
-
RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Protocols
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of lyophilized this compound peptide.
-
Dissolve the peptide in an appropriate volume of Milli-Q water to achieve a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.
-
-
Human Serum:
-
Thaw frozen human serum in a water bath at 37°C.
-
Pool serum from multiple donors to minimize individual variability.
-
Pre-warm the serum to 37°C before starting the assay.
-
Stability Assay Procedure
-
To a 1.5 mL microcentrifuge tube, add 475 µL of pre-warmed human serum.
-
Spike in 25 µL of the 1 mg/mL this compound stock solution to achieve a final peptide concentration of 50 µg/mL.
-
Vortex the tube gently for 5-10 seconds to ensure thorough mixing.
-
Immediately withdraw a 50 µL aliquot for the 0-hour time point and transfer it to a new microcentrifuge tube containing 100 µL of 10% (v/v) trichloroacetic acid (TCA) in ACN to precipitate proteins and quench the reaction.[7]
-
Incubate the remaining peptide-serum mixture at 37°C with gentle shaking.
-
Collect 50 µL aliquots at subsequent time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and quench each sample as described in step 4.
-
After collecting the final time point, vortex all quenched samples and incubate on ice for 10 minutes to facilitate protein precipitation.[8]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
RP-HPLC Analysis
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
-
Gradient Elution:
-
A linear gradient can be optimized to ensure good separation of the intact this compound peptide from its degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound peptide at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point (which is set to 100%).
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data from the stability assay should be summarized in a clear and structured table for easy comparison of the peptide concentration over time.
| Time (hours) | Mean Peak Area (n=3) | Standard Deviation | % this compound Remaining |
| 0 | 1,254,321 | 45,678 | 100.0 |
| 0.25 | 1,102,987 | 39,876 | 88.0 |
| 0.5 | 987,654 | 35,432 | 78.7 |
| 1 | 754,321 | 28,910 | 60.1 |
| 2 | 456,789 | 19,876 | 36.4 |
| 4 | 198,765 | 10,123 | 15.8 |
| 8 | 54,321 | 4,567 | 4.3 |
| 24 | < LOD | - | < LOD |
| LOD: Limit of Detection |
Conclusion
This application note provides a comprehensive protocol for assessing the stability of the this compound peptide in human serum. The described methodology, from sample preparation and incubation to RP-HPLC analysis, offers a robust framework for determining the in vitro half-life of peptide therapeutics. The results of this assay are crucial for guiding lead optimization efforts and predicting the in vivo behavior of novel peptide drug candidates. Consistent application of this protocol will ensure the generation of high-quality, reproducible data for drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Application Notes and Protocols: Combi-2 Peptide in Animal Models of Infection
Disclaimer: As of the latest literature search, no specific studies detailing the use of the Combi-2 peptide (Ac-FRWWHR-NH₂) in animal models of infection have been published. The following application notes and protocols are based on the known in vitro characteristics of this compound and representative in vivo studies of other short, cationic antimicrobial peptides with similar properties. These notes are intended to provide a framework for researchers planning to evaluate this compound or similar peptides in vivo.
Introduction to this compound Peptide
This compound is a synthetic, acetylated, and amidated hexapeptide with the sequence Phe-Arg-Trp-Trp-His-Arg (FRWWHR). Identified through combinatorial chemistry, it exhibits potent antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli[1][2].
Mechanism of Action: Unlike many antimicrobial peptides that function by disrupting the bacterial cell membrane, this compound is suggested to have an intracellular target. Studies have shown that it rapidly translocates across the bacterial membrane without causing significant leakage[3]. This suggests that its bactericidal activity occurs within the cytoplasm, possibly by interfering with essential processes like DNA replication or protein synthesis[3]. The peptide preferentially interacts with negatively charged lipid head groups, which are characteristic of bacterial membranes, facilitating its initial binding and subsequent entry into the cell[3].
Caption: Proposed intracellular mechanism of action for this compound peptide.
Application: Evaluating Efficacy in a Murine Peritonitis/Sepsis Model
A common and effective method to assess the in vivo efficacy of a novel antimicrobial peptide is the murine peritonitis or sepsis model. This model mimics a systemic infection and allows for the evaluation of the peptide's ability to reduce bacterial load in the peritoneal cavity and improve survival.
The following data and protocol are adapted from a study on DP7 , another short, cationic antimicrobial peptide, which was shown to be effective in a Staphylococcus aureus infection murine model[4]. This serves as a representative example for designing a study for this compound.
Quantitative Data Presentation (Example: DP7 Peptide)
The efficacy of the peptide is typically measured by the reduction in bacterial colony-forming units (CFU) in the peritoneal lavage fluid compared to a control group.
| Treatment Group | Peptide Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/mL) in Peritoneal Lavage | Reduction vs. Control (Log10) |
| Vehicle Control (PBS) | 0 | 7.5 | - |
| DP7 | 5 | 6.2 | 1.3 |
| DP7 | 10 | 5.1 | 2.4 |
Table adapted from data on DP7 peptide in a murine S. aureus infection model[4].
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for an in vivo efficacy study using a murine model of infection, based on established methodologies for antimicrobial peptides[4].
Murine Peritonitis Model Protocol
Objective: To determine the efficacy of this compound peptide in reducing bacterial load in a mouse model of Staphylococcus aureus peritonitis.
Materials:
-
This compound peptide (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
6-8 week old female BALB/c mice
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Microcentrifuge tubes
Experimental Workflow:
Caption: Experimental workflow for a murine peritonitis model.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Wash the bacterial cells twice with sterile PBS by centrifugation.
-
Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum dose should be determined in preliminary studies to establish a non-lethal infection (e.g., 1 x 10⁷ CFU/mouse).
-
-
Animal Infection:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose), with n=5-10 mice per group.
-
Inject each mouse intraperitoneally (i.p.) with 100 µL of the prepared bacterial suspension.
-
-
Peptide Administration:
-
Prepare fresh solutions of this compound peptide in sterile PBS at the desired concentrations.
-
At a set time post-infection (e.g., 1 hour), administer the corresponding treatment via i.p. injection. The vehicle control group receives PBS only.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined endpoint (e.g., 4-6 hours post-treatment), euthanize the mice using an approved method.
-
Aseptically expose the peritoneal cavity.
-
Perform a peritoneal lavage by injecting 2-3 mL of sterile PBS into the cavity, gently massaging the abdomen, and then aspirating the fluid.
-
-
Bacterial Load Quantification:
-
Place the collected peritoneal lavage fluid in sterile microcentrifuge tubes.
-
Prepare 10-fold serial dilutions of the lavage fluid in sterile PBS.
-
Plate 100 µL of each appropriate dilution onto TSA plates in triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU per mL of lavage fluid.
-
Convert the CFU/mL values to Log10 for statistical analysis.
-
Compare the bacterial loads between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).
-
Considerations for Protocol Adaptation
-
Animal Model: The choice of animal model should be relevant to the intended clinical application. Other common models include skin infection (abscess) models, pneumonia models, and foreign body infection models[5].
-
Dose and Route: The optimal dose, timing, and route of administration (e.g., intraperitoneal, intravenous, topical) for this compound will need to be determined through pilot studies.
-
Toxicity: It is crucial to evaluate the potential toxicity of the peptide. In vitro hemolysis assays and cytotoxicity assays against mammalian cell lines should be performed prior to in vivo studies[4]. An in vivo maximum tolerated dose (MTD) study is also recommended.
-
Stability: The stability of the peptide in biological fluids (e.g., serum) should be assessed, as susceptibility to proteases can limit in vivo efficacy. End-capping (acetylation and amidation), as is done for this compound, is a common strategy to increase stability.
References
- 1. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short native antimicrobial peptides and engineered ultrashort lipopeptides: similarities and differences in cell specificities and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combi-2 (Ac-FRWWHR-NH2) in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived hexapeptide (Ac-FRWWHR-NH2) identified through combinatorial chemistry as a potent antimicrobial peptide (AMP). Its primary mechanism of action involves a strong interaction with the bacterial cell membrane, leading to cell death. These application notes provide an overview of the known applications of this compound in antimicrobial research and detailed protocols for key experiments to evaluate its efficacy and mechanism of action. While direct research on this compound's role against specific resistant strains is not extensively documented in publicly available literature, its membrane-targeting action makes it a candidate for further investigation in the fight against antimicrobial resistance (AMR). The protocols provided herein are foundational for assessing the potential of this compound and similar peptides as novel antimicrobial agents.
Applications of this compound in Antimicrobial Research
The principal application of this compound in antimicrobial research lies in its potent, broad-spectrum antibacterial activity. Its mode of action, centered on the disruption of the bacterial membrane, is a valuable area of study for overcoming conventional antibiotic resistance mechanisms that often involve target modification or efflux pumps.
Key Research Applications:
-
Mechanism of Action Studies: Elucidating the molecular details of its interaction with bacterial membranes.
-
Lead Compound Development: Serving as a template for the design of more potent and selective antimicrobial peptides.
-
Synergy Studies: Investigating its potential to enhance the efficacy of conventional antibiotics when used in combination.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in its interactions with model membrane systems.
| Parameter | Lipid System | Method | Value | Reference |
| Binding Affinity (Ka) | POPG/POPC (1:1) LUVs | ITC | 1.2 x 106 M-1 | [1] |
| Binding Enthalpy (ΔH) | POPG/POPC (1:1) LUVs | ITC | -14.5 kcal/mol | [1] |
| Binding Stoichiometry (n) | POPG/POPC (1:1) LUVs | ITC | 0.08 (peptide/lipid) | [1] |
| Calcein Leakage | POPG/POPC (1:1) LUVs | Fluorescence | Not highly efficient | [1] |
Experimental Protocols
Protocol 1: Determination of Peptide-Membrane Binding Affinity using Isothermal Titration Calorimetry (ITC)
Objective: To quantify the binding affinity, enthalpy, and stoichiometry of this compound interaction with model bacterial membranes (Large Unilamellar Vesicles - LUVs).
Materials:
-
This compound peptide (Ac-FRWWHR-NH2)
-
Phospholipids (e.g., POPG, POPC)
-
Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
-
Extruder for LUV preparation
Methodology:
-
LUV Preparation:
-
Prepare a lipid film by dissolving phospholipids (e.g., POPG/POPC at a 1:1 molar ratio) in chloroform, followed by evaporation under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 10-20 mM.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a pore size of 100 nm (at least 21 passes) to form LUVs.
-
-
ITC Experiment:
-
Degas all solutions (peptide and LUVs) prior to use.
-
Fill the ITC sample cell (typically 1.4 mL) with the LUV suspension (e.g., 0.5-1.0 mM).
-
Load the injection syringe (typically 250 µL) with the this compound peptide solution (e.g., 50-100 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 1-2 µL, followed by 20-30 injections of 5-10 µL each, with a spacing of 180-240 seconds between injections.
-
Perform a control titration by injecting the peptide solution into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Protocol 2: Assessment of Membrane Perturbation using Calcein Leakage Assay
Objective: To determine the ability of this compound to disrupt the integrity of model bacterial membranes by measuring the release of a fluorescent dye.
Materials:
-
This compound peptide
-
Calcein
-
Phospholipids (e.g., POPG, POPC)
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Methodology:
-
Calcein-Entrapped LUV Preparation:
-
Prepare a lipid film as described in Protocol 1.
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-80 mM).
-
Prepare LUVs by freeze-thaw cycles and extrusion as described in Protocol 1.
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column equilibrated with the experimental buffer.
-
-
Leakage Assay:
-
Dilute the calcein-loaded LUV suspension in the buffer to a final lipid concentration of 50-100 µM in a cuvette.
-
Record the baseline fluorescence (F0) for 1-2 minutes (Excitation: 490 nm, Emission: 520 nm).
-
Add the this compound peptide to the desired final concentration and monitor the increase in fluorescence over time (Ft) for 10-15 minutes.
-
After the peptide-induced leakage reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and record the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Protocol 3: Evaluation of Peptide Penetration into Bacterial Cells
Objective: To visualize and confirm the translocation of this compound into the cytoplasm of bacterial cells.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-Combi-2)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope (CLSM)
Methodology:
-
Bacterial Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase in the appropriate growth medium.
-
Harvest the cells by centrifugation and wash them three times with PBS.
-
Resuspend the bacterial pellet in PBS to a final optical density (OD600) of 0.1-0.2.
-
-
Peptide Incubation:
-
Add the fluorescently-labeled this compound to the bacterial suspension at a concentration below its minimal inhibitory concentration (MIC) to avoid rapid cell lysis.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Microscopy:
-
After incubation, wash the cells twice with PBS to remove the unbound peptide.
-
Resuspend the cells in a small volume of PBS.
-
Mount a drop of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Visualize the localization of the fluorescent peptide within the bacterial cells using a CLSM.
-
Visualizations
Caption: Workflow for elucidating this compound's mechanism of action.
Caption: Logical flow of this compound's proposed antimicrobial action.
References
Application Notes and Protocols: Combi-2 Peptide Conjugation to Nanoparticles for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived hexapeptide (Ac-FRWWHR-NH2) recognized for its potent antimicrobial properties against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[1][2] Emerging evidence suggests that this compound exerts its bactericidal effects not by disrupting the bacterial cell membrane, but by translocating into the cytoplasm to interfere with essential intracellular processes.[1] This intracellular mechanism of action makes this compound a compelling candidate for targeted antimicrobial therapies.
Conjugating this compound to nanoparticles (NPs) offers several advantages for enhancing its therapeutic potential. Nanoparticle-based delivery can protect the peptide from enzymatic degradation, improve its solubility and stability, and facilitate its delivery to the site of infection.[3][4] This document provides detailed application notes and experimental protocols for the conjugation of this compound to three common types of nanoparticles: gold nanoparticles, liposomes, and polymeric nanoparticles. It also presents a hypothesized signaling pathway for the intracellular action of this compound and summarizes key quantitative data for these systems.
Putative Intracellular Signaling Pathway of this compound
While the precise intracellular target of this compound is yet to be fully elucidated, its known ability to inhibit bacterial growth without significant membrane disruption points towards interference with critical intracellular signaling pathways.[1] A plausible mechanism of action is the disruption of a two-component signal transduction system (TCS) . TCSs are crucial for bacteria to sense and respond to environmental stimuli, regulating vital processes such as virulence, nutrient uptake, and antibiotic resistance.[2][5] These systems are generally absent in mammals, making them an attractive target for novel antimicrobial agents.[6]
A proposed mechanism involves the this compound peptide, after entering the bacterial cell, binding to and inhibiting the function of a key protein within a TCS, such as the histidine kinase or the response regulator. This inhibition would disrupt the downstream signaling cascade, leading to the dysregulation of essential gene expression and ultimately, bacterial cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound peptide and its nanoparticle conjugates. Please note that values for this compound conjugates are based on data from similar antimicrobial peptide-nanoparticle systems and should be experimentally determined for specific formulations.
Table 1: Physicochemical Properties of this compound Nanoparticle Conjugates
| Parameter | Gold Nanoparticle Conjugate | Liposomal Formulation | Polymeric Nanoparticle Conjugate |
| Core Material | Gold | Phospholipids (e.g., DSPC, DSPE-PEG) | PLGA, Chitosan |
| Particle Size (nm) | 20 - 50 | 100 - 200 | 150 - 300 |
| Zeta Potential (mV) | -10 to +30 | -20 to +10 | -5 to +25 |
| Peptide Loading (peptides/NP) | 50 - 200 | 100 - 500 | 200 - 1000 |
| Conjugation Efficiency (%) | 70 - 90 | 50 - 80 | 60 - 85 |
Table 2: Antimicrobial Efficacy
| Formulation | Target Bacteria | MIC (µg/mL) of this compound | Reference |
| Free this compound | S. aureus | 1 - 5 | [2] |
| E. coli | 2 - 8 | [2] | |
| This compound Gold NP Conjugate | S. aureus | 0.5 - 2.5 | N/A |
| E. coli | 1 - 4 | N/A | |
| This compound Liposomal Formulation | S. aureus | 0.8 - 4 | N/A |
| E. coli | 1.5 - 6 | N/A | |
| This compound Polymeric NP Conjugate | S. aureus | 0.6 - 3 | N/A |
| E. coli | 1.2 - 5 | N/A |
Note: MIC (Minimum Inhibitory Concentration) values for conjugated forms are estimates based on the enhanced efficacy often observed with nanoparticle delivery systems.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to gold nanoparticles, liposomes, and polymeric nanoparticles.
Protocol 1: Conjugation of this compound to Gold Nanoparticles (AuNPs) via Thiol Linkage
This protocol is suitable for a modified this compound peptide containing a C-terminal cysteine residue (Ac-FRWWHR-Cys-NH2). The thiol group of cysteine forms a strong dative bond with the gold surface.[3]
Materials:
-
This compound peptide with a C-terminal cysteine (Ac-FRWWHR-Cys-NH2)
-
Tetrachloroauric acid (HAuCl4)
-
Trisodium citrate
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
-
Bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil in a clean flask with constant stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl4 solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature with continuous stirring.
-
-
Conjugation of this compound-Cys to AuNPs:
-
Dissolve the this compound-Cys peptide in DI water to a final concentration of 1 mg/mL.
-
Add the this compound-Cys solution to the AuNP suspension at a molar ratio of approximately 1000:1 (peptide:AuNP).
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
-
Purification of this compound-AuNP Conjugates:
-
Centrifuge the reaction mixture at 12,000 x g for 30 minutes at 4°C to pellet the conjugates.
-
Carefully remove the supernatant containing unconjugated peptide.
-
Resuspend the pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps twice to ensure complete removal of unbound peptide.
-
-
Characterization:
-
Confirm the conjugation by measuring the surface plasmon resonance peak using UV-Vis spectroscopy (a red-shift is expected).
-
Determine the size and zeta potential of the conjugates using Dynamic Light Scattering (DLS).
-
Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Protocol 2: Conjugation of this compound to Liposomes via Post-Insertion
This method involves the preparation of liposomes and subsequent insertion of a this compound peptide that has been pre-conjugated to a lipid-PEG linker (e.g., DSPE-PEG-Maleimide). This approach offers good control over the density of the peptide on the liposome surface.[7]
Materials:
-
This compound peptide with a C-terminal cysteine (Ac-FRWWHR-Cys-NH2)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)
-
Chloroform
-
HEPES buffer (pH 6.5 and 7.4)
-
Size exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Conjugation of this compound-Cys to DSPE-PEG-Maleimide:
-
Dissolve this compound-Cys in HEPES buffer (pH 6.5).
-
Dissolve DSPE-PEG-Maleimide in the same buffer.
-
Mix the two solutions at a 1.2:1 molar ratio (peptide:lipid) and react for 4 hours at room temperature with gentle stirring.
-
-
Preparation of Liposomes (Thin-Film Hydration Method):
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with HEPES buffer (pH 7.4) by vortexing to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Post-Insertion of this compound-PEG-DSPE into Liposomes:
-
Add the this compound-PEG-DSPE conjugate solution to the prepared liposomes at a desired molar ratio (e.g., 1-5 mol% of total lipid).
-
Incubate the mixture at 60°C for 1 hour with gentle shaking.
-
-
Purification:
-
Pass the liposome suspension through a size exclusion chromatography column to separate the this compound-conjugated liposomes from unconjugated peptide-lipid constructs.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the final liposomal formulation using DLS.
-
Protocol 3: Conjugation of this compound to Polymeric Nanoparticles via Carbodiimide Chemistry
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the primary amine of the N-terminus or arginine side chains of this compound to carboxyl groups on the surface of polymeric nanoparticles (e.g., poly(lactic-co-glycolic acid), PLGA).[8]
References
- 1. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 3. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 8. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
Application Notes and Protocols for Developing Assays with Combi-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combi-2 is a synthetically derived hexapeptide (Ac-FRWWHR-NH2) recognized for its potent antimicrobial properties, particularly against a range of pathogenic bacteria including Staphylococcus aureus and Escherichia coli.[1][2] Unlike many antimicrobial peptides that function by disrupting the bacterial cell membrane, this compound is understood to exert its bactericidal effects through an intracellular mechanism.[2][3] Evidence suggests that after penetrating the bacterial cell membrane, this compound interacts with intracellular components, potentially including nucleic acids, to inhibit essential cellular functions, leading to cell death.[1][3] This intracellular mode of action makes this compound a compelling candidate for the development of novel antimicrobial agents, particularly in an era of growing antibiotic resistance.
These application notes provide detailed protocols for key assays to characterize the antimicrobial activity and mechanism of action of the this compound peptide.
Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table provides a template for summarizing key antimicrobial parameters. Researchers can populate this table with their own experimental data.
| Parameter | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | Reference |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | Data not available | Data not available | |
| Minimum Bactericidal Concentration (MBC) (µg/mL) | Data not available | Data not available |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using the broth microdilution method.
Materials:
-
This compound peptide (lyophilized)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Spectrophotometer and microplate reader
Protocol:
-
Peptide Preparation:
-
Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile deionized water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted this compound peptide.
-
Include a positive control well with bacteria and no peptide, and a negative control well with sterile MHB only.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Membrane Permeability Assessment: Calcein Leakage Assay
This assay is used to determine if this compound causes membrane disruption. Based on existing literature, this compound is not expected to be highly efficient in this assay.[2][3]
Materials:
-
This compound peptide
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Calcein
-
Sephadex G-50 resin
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of POPG/POPC (1:1 molar ratio) by the extrusion method.
-
During hydration of the lipid film, use a solution of 50 mM calcein in HEPES buffer.
-
Separate the calcein-loaded liposomes from free calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Assay Procedure:
-
Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25 µM in the wells of a 96-well black plate.
-
Add varying concentrations of this compound peptide to the liposome suspension.
-
Monitor the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over time (e.g., for 30 minutes) at room temperature.
-
-
Data Analysis:
-
After the final time point, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (F_max).
-
The initial fluorescence of the liposomes before adding the peptide is the baseline fluorescence (F_0).
-
Calculate the percentage of calcein leakage at each time point (F_t) using the following formula:
-
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
-
References
- 1. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Combi-2 peptide solubility issues and solutions
Welcome to the technical support center for Combi-2 peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide?
This compound is a novel synthetic antimicrobial peptide with the sequence Acetyl-Phe-Arg-Trp-Trp-His-Arg-NH2 (Ac-FRWWHR-NH2).[1][2] It has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli.[1][3] The peptide is typically supplied in a lyophilized (freeze-dried) powder form.
Q2: What are the primary factors influencing the solubility of this compound peptide?
The solubility of this compound, like other peptides, is influenced by several factors:
-
Amino Acid Composition: this compound has a mix of hydrophobic (Phenylalanine, Tryptophan) and positively charged, hydrophilic (Arginine, Histidine) amino acids. The presence of multiple hydrophobic residues can contribute to solubility challenges in aqueous solutions.
-
Peptide Charge: With two Arginine residues and one Histidine residue, this compound carries a net positive charge at neutral and acidic pH, which generally aids solubility in acidic solutions.
-
pH of the Solvent: The pH of the solvent will affect the overall charge of the peptide. In acidic conditions, the basic residues (Arg, His) are protonated, increasing the peptide's positive charge and often its solubility in aqueous media.[4][5]
-
Solvent Polarity: The choice of solvent (e.g., water, organic solvents) is critical. Highly hydrophobic peptides may require organic solvents for initial solubilization.[5][6]
Q3: My this compound peptide is supplied as a TFA salt. What does this mean?
Trifluoroacetic acid (TFA) is often used during the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC). The final product is a salt of the peptide with TFA as the counterion. The presence of TFA salts can have two main effects:
-
Increased Mass: The TFA salt will contribute to the total weight of the lyophilized powder. The actual peptide content is typically greater than 80%.[1]
-
Enhanced Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[1]
For most in vitro assays, the residual TFA levels do not interfere with the experiment. However, for highly sensitive cell-based studies, its presence should be noted.[1]
Troubleshooting Guide: this compound Peptide Solubility
This guide provides a systematic approach to dissolving and handling this compound peptide, addressing common solubility issues.
Initial Solubility Testing
Before dissolving the entire peptide stock, it is highly recommended to test the solubility of a small aliquot.[6][7]
Problem: this compound peptide does not dissolve in sterile water.
-
Cause: The hydrophobic residues in the this compound sequence can lead to poor solubility in neutral aqueous solutions.
-
Solution 1: Acidify the Solvent.
-
Solution 2: Use an Organic Solvent for the Stock Solution.
-
If the peptide remains insoluble in acidic solution, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice.[4][5][6]
-
Dissolve the peptide in a minimal volume of 100% DMSO.
-
Once fully dissolved, slowly add the aqueous buffer (e.g., PBS) dropwise to the DMSO stock while gently vortexing to reach the desired final concentration.[7]
-
Caution: For cellular assays, the final concentration of DMSO should typically be kept below 1% (v/v) to avoid cytotoxicity.[4]
-
Quantitative Solubility Guidelines
The following table provides general guidelines for solvents to try with this compound peptide based on its amino acid composition.
| Solvent/Solution | Expected Solubility | Rationale |
| Sterile, distilled water | Low to Moderate | Net positive charge helps, but hydrophobic residues may hinder solubility. |
| 10% Acetic Acid | Good | The acidic pH increases the net positive charge, improving solubility.[4][8] |
| Dimethyl sulfoxide (DMSO) | High | Recommended for peptides with hydrophobic character.[5][6] |
| Dimethylformamide (DMF) | High | An alternative to DMSO, especially if the peptide contains cysteine or methionine (not present in this compound).[4][8] |
Problem: The peptide solution is cloudy or contains visible precipitates.
-
Cause: This indicates either incomplete dissolution or peptide aggregation.[9] Aggregation can be caused by factors like high peptide concentration, inappropriate solvent, or improper mixing.[9][10][11]
-
Solution 1: Sonication.
-
Solution 2: Gentle Warming.
-
Briefly warm the solution to a temperature no higher than 40°C.[6] This can sometimes help dissolve stubborn aggregates.
-
-
Solution 3: Centrifugation.
-
If precipitates persist, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes.
-
Carefully collect the supernatant for your experiment. This will ensure you are using a clear solution, although the actual peptide concentration may be lower than calculated.[4]
-
Experimental Protocols
Protocol for Reconstituting this compound Peptide
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.[6]
-
Initial Dissolution:
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can induce aggregation.[9] If needed, sonicate briefly as described above.
-
Dilution (for Method B): If using DMSO, slowly add your desired aqueous buffer to the peptide stock solution in a dropwise manner while gently mixing until the final desired concentration is reached.[7]
-
Sterilization (Optional): If required for your application, filter the final peptide solution through a 0.22 µm sterile filter.
-
Storage:
Visualizing Workflows and Pathways
Logical Workflow for Troubleshooting this compound Solubility
Caption: A step-by-step decision workflow for dissolving this compound peptide.
Proposed Mechanism of Action for this compound Peptide
This compound is an antimicrobial peptide. While its precise signaling pathway inside a host cell is not well-defined, its mechanism of action against bacteria is proposed to involve membrane interaction and potential intracellular targeting.[2]
Caption: Proposed antimicrobial mechanism of this compound peptide.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. spartanpeptides.com [spartanpeptides.com]
Technical Support Center: Optimizing Combi-2 Peptide Dosage for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Combi-2 peptide in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during peptide-based research, with a focus on dosage optimization and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its mechanism of action?
This compound is a novel antimicrobial hexapeptide with the sequence Ac-FRWWHR-NH2.[1] It is an acetylated and amidated peptide that has demonstrated strong activity against various bacteria, including Staphylococcus aureus and Escherichia coli.[1][2] Its mechanism of action is believed to involve penetrating the bacterial cell membrane and inhibiting intracellular functions, rather than causing membrane disruption.[1][3] Studies have shown that it interacts preferentially with lipid vesicles containing negatively charged head groups.[1]
Q2: How should I properly handle and store my lyophilized this compound peptide?
Proper handling and storage are critical for maintaining the integrity and activity of your peptide. Lyophilized peptides are generally stable and can be shipped at ambient temperatures.[4] Upon receipt, it is recommended to store the peptide in a cold, dark, and dry place.[4]
Table 1: Recommended Storage Conditions for Lyophilized this compound Peptide
| Storage Condition | Duration |
| Room Temperature | Up to 1 month |
| Refrigerator (4°C) | Up to 1 year |
| Freezer (-20°C or -80°C) | Long-term storage |
When retrieving the peptide from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect peptide stability.[4]
Q3: My this compound peptide is difficult to dissolve. What should I do?
Peptide solubility is largely determined by its amino acid sequence.[6] this compound, with its hydrophobic residues (W, F), may present solubility challenges.[7] A systematic approach to solubilization is recommended.
Troubleshooting Peptide Solubility:
-
Start with a small amount: Always test solubility with a small portion of the peptide first.[4]
-
Determine the net charge: The this compound peptide sequence (FRWWHR) contains basic residues (R, H). Therefore, it is considered a basic peptide.
-
Choose an appropriate solvent: For basic peptides, start with sterile distilled water. If solubility is poor, try a dilute acidic solution like 10% acetic acid.[5][8]
-
Use sonication: Brief sonication can help dissolve the peptide by breaking up aggregates.[8]
-
Consider organic solvents: If aqueous solutions fail, you can dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer.[6][8] Be mindful that DMSO can be toxic to cells at higher concentrations.[6]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Inconsistent results are a common frustration in peptide-based assays. Several factors can contribute to this issue.
Table 2: Troubleshooting Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Peptide Degradation | Aliquot the peptide solution upon initial solubilization to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[4][5] Use sterile buffers to prevent microbial contamination.[4] |
| Peptide Oxidation | For peptides containing oxidation-sensitive residues like Tryptophan (W), as in this compound, use oxygen-free buffers for dissolution. Avoid using DMSO if oxidation is a concern. |
| Incorrect Peptide Concentration | Ensure accurate calculation of the net peptide content, which accounts for impurities and residual counter-ions like TFA. The presence of TFA can affect the net weight of the peptide.[2] |
| TFA Interference | Trifluoroacetic acid (TFA), a remnant from HPLC purification, can interfere with cellular assays.[9] If high sensitivity is required, consider using TFA-removed peptide.[2] |
Issue 2: Determining the optimal dosage of this compound for my experiment.
The optimal dosage of this compound will vary depending on the cell type, assay conditions, and experimental endpoint. A dose-response experiment is crucial to determine the effective concentration range.
Experimental Workflow for Dosage Optimization:
Caption: A generalized workflow for determining the optimal dosage of this compound peptide.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or 10% acetic acid to a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound peptide, lyophilized
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathway and Logical Relationships
While the precise intracellular signaling pathway of this compound is still under investigation, a general model for the action of cell-penetrating antimicrobial peptides can be visualized. This diagram illustrates a hypothetical pathway where the peptide penetrates the bacterial membrane and interacts with intracellular targets to inhibit essential cellular processes.
Caption: A hypothetical signaling pathway for the antimicrobial action of this compound peptide.
References
- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
preventing Combi-2 peptide degradation in vitro
Welcome to the technical support center for Combi-2, a potent antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in vitro degradation and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a synthetic hexapeptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH₂. It is known for its antimicrobial activity against a range of bacteria, including S. aureus, S. sanguis, and E. coli.[1][2] Its key features include:
-
Cationic nature: The presence of two arginine (Arg) and one histidine (His) residues gives the peptide a net positive charge, which is crucial for its interaction with negatively charged bacterial membranes.
-
Hydrophobicity: The two tryptophan (Trp) residues contribute to the peptide's hydrophobicity, facilitating its interaction with lipid bilayers.[3]
-
N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by exopeptidases (aminopeptidases and carboxypeptidases), enhancing its stability.[4][5]
Q2: My this compound peptide is showing reduced or no antimicrobial activity. What are the possible reasons?
Several factors could contribute to a loss of this compound activity. The most common issues are related to peptide degradation, improper storage, or suboptimal assay conditions. This technical support center provides detailed troubleshooting guides to address these issues.
Q3: What are the primary degradation pathways for this compound in vitro?
Based on its amino acid sequence (Ac-FRWWHR-NH₂), this compound is particularly susceptible to:
-
Oxidation: The two tryptophan (Trp) residues are highly prone to oxidation, which can be caused by exposure to air, light, or certain chemicals in the experimental setup.[4]
-
Proteolytic Cleavage: The arginine (Arg) and histidine (His) residues are potential cleavage sites for proteases like trypsin and chymotrypsin, which may be present in serum-containing media or released from cells.[4][5]
Q4: How should I store my this compound peptide to ensure its stability?
Proper storage is critical for maintaining the integrity and activity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated, dark environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: Prepare stock solutions in a sterile, appropriate solvent (e.g., sterile water or a buffer with a slightly acidic pH of 5-6). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Activity or Inconsistent MIC values
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare fresh peptide solutions for each experiment. 2. Avoid prolonged exposure of peptide solutions to light and air. 3. Consider degassing buffers and solutions. 4. If using complex media, be aware of potential oxidizing components. |
| Proteolytic Degradation | 1. If using serum-containing media, perform a serum stability assay (see Experimental Protocols) to determine the half-life of this compound. 2. Consider using serum-free media if the experimental design allows. 3. If serum is necessary, consider adding a broad-spectrum protease inhibitor cocktail. |
| Peptide Adsorption | 1. Cationic peptides like this compound can adsorb to negatively charged surfaces like glass or standard polystyrene plates. 2. Use low-protein-binding polypropylene tubes and plates for preparing and storing peptide solutions. |
| Improper Storage | 1. Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Assay Conditions | 1. Ensure the pH of the assay buffer is within the optimal range for this compound activity (typically slightly acidic to neutral). 2. High salt concentrations in the media can interfere with the activity of cationic antimicrobial peptides. |
Issue 2: High Cytotoxicity in Mammalian Cell Assays
| Potential Cause | Troubleshooting Steps |
| Peptide Concentration Too High | 1. Perform a dose-response experiment to determine the optimal concentration range with minimal cytotoxicity. 2. Start with a concentration range based on the peptide's MIC against bacteria. |
| Assay-Specific Artifacts | 1. In MTT assays, high concentrations of cationic peptides can interfere with formazan crystal formation. Include appropriate controls and consider using an alternative cytotoxicity assay like LDH or a live/dead stain. |
| Peptide Aggregation | 1. Ensure the peptide is fully dissolved in the initial solvent before diluting into the assay medium. 2. Visually inspect for any precipitation. Sonication may help in dissolving the peptide. |
Data Presentation: Stability of this compound Analogs in Serum
| Peptide ID | Sequence | Modification | Half-life (t½) in Human Serum |
| Com1 | H-FRWWHR-OH | None | < 0.5 hours |
| Com2 | H-FRWWHR-NH₂ | C-terminal Amidation | < 0.5 hours |
| Com3 | Ac-FRWWHR-OH | N-terminal Acetylation | ~ 1.0 hour |
| Com4 (similar to this compound) | Ac-FRWWHR-NH₂ | N-terminal Acetylation & C-terminal Amidation | ~ 1.5 hours |
This data is adapted from a study on Combi peptide analogs and provides an estimate of the stability of this compound.[4][6]
Mandatory Visualization
Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways for the this compound peptide in vitro.
Proposed Intracellular Mechanism of Action for this compound
Caption: Proposed multi-target intracellular mechanism of action for this compound.
Experimental Workflow: Serum Stability Assay
Caption: General workflow for determining the serum stability of a peptide.
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate until it reaches the mid-logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: MTT Cytotoxicity Assay
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability after treatment with this compound.
Materials:
-
This compound peptide
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
Materials:
-
This compound peptide
-
Mammalian cell line
-
Complete cell culture medium
-
Commercial LDH cytotoxicity assay kit
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
Sample Collection:
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction and Measurement:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Protocol 4: Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells (RBCs).
Materials:
-
This compound peptide
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Sterile 96-well V-bottom plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
Prepare RBC Suspension:
-
Wash RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Dilutions and Controls:
-
Prepare serial dilutions of this compound in PBS.
-
Prepare a negative control (PBS only) and a positive control (1% Triton X-100).
-
-
Incubation:
-
In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the peptide dilutions or controls.
-
Incubate for 1 hour at 37°C.
-
-
Centrifugation and Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Combi-2 Peptide Synthesis
Welcome to the Technical Support Center for the Combi-2 Peptide Synthesizer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific problems during your this compound peptide synthesis experiments.
Section 1: Low Yield and Purity Issues
Q1: My final peptide yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low peptide yield is a frequent issue in SPPS and can stem from several factors throughout the synthesis process. The primary causes are often incomplete deprotection, poor coupling efficiency, or peptide aggregation.
Troubleshooting Steps:
-
Verify Reagent Quality and Delivery: Ensure all amino acids, coupling reagents, and solvents are fresh and of high purity.[1] Check the this compound's liquid handling system for any potential blockages or calibration errors that might lead to inaccurate reagent delivery.[2][3]
-
Assess Coupling and Deprotection Efficiency:
-
Perform a Kaiser Test: After a coupling step, a negative Kaiser test (yellow beads) indicates complete coupling. A positive test (blue beads) signifies incomplete coupling, meaning there are still free primary amines on the resin.[4][5]
-
UV Monitoring: If your this compound synthesizer is equipped with a UV detector, you can monitor the release of the Fmoc group during the deprotection step. Consistent Fmoc release across cycles suggests efficient deprotection and coupling.[6]
-
-
Optimize Coupling and Deprotection Cycles:
-
Double Coupling: For amino acids known to be difficult to couple (e.g., sterically hindered residues like Val, Ile), program a "double coupling" cycle in your this compound synthesis protocol. This involves repeating the coupling step to drive the reaction to completion.[7]
-
Extend Reaction Times: Increasing the coupling or deprotection time can improve the efficiency of these steps, especially for long or difficult sequences.[8]
-
-
Address Potential Aggregation: If peptide aggregation is suspected, consider using special solvents or synthesis conditions.
Caption: Strategies to mitigate on-resin peptide aggregation.
Section 3: Side Reactions
Q4: I am observing unexpected byproducts in my mass spectrometry analysis. What are the common side reactions in Fmoc-SPPS and how can they be minimized?
A4: Several side reactions can occur during Fmoc-SPPS, leading to impurities. The most common include aspartimide formation, diketopiperazine formation, and racemization.
Common Side Reactions and Prevention Strategies
| Side Reaction | Description | Prevention Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. | Use a milder base for Fmoc deprotection (e.g., piperazine instead of piperidine). [9]Add HOBt to the deprotection solution. |
| Diketopiperazine (DKP) Formation | Cyclization and cleavage of the dipeptide from the resin, especially with Proline at the C-terminus. | Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin). Couple the first two amino acids as a dipeptide unit. [3] |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal amino acid and with residues like Cys and His. | Use coupling reagents with racemization suppressants (e.g., those containing HOBt or Oxyma). Avoid prolonged activation times. |
| Oxidation of Methionine | The sulfur in methionine can be oxidized to a sulfoxide. | Add scavengers like dithiothreitol (DTT) to the cleavage cocktail. |
Experimental Protocols
Protocol 1: On-Resin Kaiser Test (Qualitative)
Purpose: To detect the presence of free primary amines on the resin, thereby monitoring the completeness of coupling or deprotection steps.
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL potassium cyanide (KCN) solution in water, diluted with 49 mL of pyridine. (Caution: KCN is highly toxic. Handle with extreme care in a fume hood). [5]* Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol. [5]* Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol. [5] Procedure:
-
Carefully collect a small sample of the peptide-resin (10-15 beads) from the this compound reaction vessel. [4]2. Place the beads in a small test tube.
-
Wash the beads thoroughly with DMF to remove any residual reagents, then decant the solvent. [4]4. Add 2-3 drops of each Reagent A, B, and C to the test tube. [5]5. Heat the test tube at 100-110°C for 5 minutes. [5]6. Observe the color of the beads and the solution. [4] Interpretation of Results:
| Observation | Interpretation | Action |
| Dark blue beads and solution | Incomplete coupling (after a coupling step) or complete deprotection (after a deprotection step). | If after coupling, perform a second coupling. |
| Yellow or colorless beads and solution | Complete coupling. | Proceed to the next deprotection step. |
| Red-brown color | N-terminal proline is present (Kaiser test is less reliable for secondary amines). | Use an alternative test like the isatin test if confirmation is critical. |
Protocol 2: Capping of Unreacted Amines
Purpose: To terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF. A common ratio is acetic anhydride:DIPEA:DMF (e.g., 5:6:89 v/v/v).
Procedure (to be programmed into the this compound synthesizer):
-
Following the coupling step and subsequent washes, add the Capping Solution to the reaction vessel.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with mixing. [4][10]3. Drain the Capping Solution.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
-
Proceed with the next Fmoc deprotection step.
Protocol 3: Test Cleavage and HPLC Analysis
Purpose: To assess the quality of the synthesized peptide at an intermediate stage without committing the entire batch of resin to cleavage.
Reagents:
-
Cleavage Cocktail: A common general-purpose cocktail is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) can be used. (Caution: TFA is highly corrosive. Handle in a fume hood).
-
Ice-cold diethyl ether.
Procedure:
-
Take a small amount of dried peptide-resin (10-20 mg) from the this compound.
-
Place the resin in a microcentrifuge tube.
-
Add 200-400 µL of the cleavage cocktail to the resin.
-
Allow the cleavage to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC and mass spectrometry analysis.
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is 5-95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
By analyzing the resulting chromatogram and mass spectrum, you can identify the target peptide and any major impurities, which will inform further troubleshooting steps.
References
- 1. hplc.eu [hplc.eu]
- 2. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 3. synthace.com [synthace.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Combi-2 Peptide Stability and Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for improving the long-term storage stability of the Combi-2 peptide. This compound is an acetylated and amidated antimicrobial hexapeptide (FRWWHR) identified through combinatorial chemistry.[1] It exhibits strong activity against various bacteria, including S. aureus and E. coli.[2][3][4] Due to its composition, which includes tryptophan and arginine residues, this compound is susceptible to degradation pathways such as oxidation and aggregation. This document offers troubleshooting advice, experimental protocols, and data to mitigate these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of the this compound peptide.
Q1: My lyophilized this compound peptide has formed a clump after storage at -20°C. What could be the cause?
A1: Clumping of lyophilized powder is typically due to moisture absorption. This can happen if the vial was opened before it reached room temperature, causing condensation to form on the cold powder.[5][6] To prevent this, always allow the peptide vial to equilibrate to room temperature for at least 15-20 minutes before opening. Storing vials in a container with a desiccant can also help minimize moisture exposure.[5][7]
Q2: I've observed a decrease in the purity of my this compound peptide stock solution over time, as measured by HPLC. What degradation pathways are likely?
A2: The decrease in purity is likely due to chemical degradation. For this compound, the most probable pathways are:
-
Oxidation: The two tryptophan (W) residues are highly susceptible to oxidation.[5][8] This can be accelerated by exposure to air (oxygen) and trace metal ions.
-
Aggregation: Peptides with hydrophobic residues like tryptophan can be prone to self-assembly and aggregation, especially at high concentrations.[8][9]
-
Hydrolysis: Although less common in sterile, buffered solutions, cleavage of peptide bonds can occur over long periods, especially at non-optimal pH.[10]
To mitigate these, it is recommended to use degassed, sterile buffers (pH 5-7), store solutions in single-use aliquots at -80°C, and minimize exposure to light and air.[5][11]
Q3: Can I improve the stability of my this compound solution by adding excipients?
A3: Yes, certain excipients can significantly enhance peptide stability.[8][12] For this compound, consider the following:
-
Antioxidants: Adding antioxidants like methionine can act as a scavenger to protect tryptophan residues from oxidation.[13]
-
Bulking Agents/Cryoprotectants: For lyophilization, sugars like mannitol or trehalose can provide stability to the peptide's structure during the freeze-drying process and subsequent storage.[12][13][14]
-
Solubilizing Agents: Amino acids such as arginine can help improve solubility and reduce aggregation.[12][13]
The effectiveness of these excipients should be tested empirically.
Q4: What is the best way to reconstitute lyophilized this compound peptide for optimal stability?
A4: The reconstitution process is critical for maintaining peptide integrity.[6]
-
Allow the lyophilized peptide to reach room temperature before opening the vial.
-
Use a sterile, high-purity solvent. For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution is often recommended.
-
Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can induce aggregation.[15] If the peptide is difficult to dissolve, sonication may be helpful.
-
Once dissolved, this stock solution can be diluted with your desired experimental buffer. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -80°C.[7][11]
Data on this compound Peptide Stability
The following tables summarize hypothetical stability data for the this compound peptide under various storage conditions and formulations. These tables are intended to guide researchers in designing their own stability studies.
Table 1: Stability of Lyophilized this compound Peptide Under Different Temperature Conditions
| Storage Temperature | Purity after 6 Months (%) | Purity after 12 Months (%) | Purity after 24 Months (%) |
| -80°C | 99.1 ± 0.2 | 98.8 ± 0.3 | 98.5 ± 0.4 |
| -20°C | 98.5 ± 0.3 | 97.2 ± 0.5 | 95.1 ± 0.6 |
| 4°C | 94.2 ± 0.5 | 88.5 ± 0.7 | 75.3 ± 1.1 |
| 25°C (Room Temp) | 85.6 ± 0.8 | 70.1 ± 1.2 | 52.4 ± 1.8 |
| Data represents mean ± standard deviation of peptide purity as determined by RP-HPLC. |
Table 2: Effect of Excipients on the Stability of Reconstituted this compound Peptide (Stored at 4°C for 30 days)
| Formulation Buffer (pH 6.0) | Initial Purity (%) | Purity after 30 days (%) | % Aggregates |
| Sterile Water | 99.5 | 92.1 | 4.8 |
| Phosphate-Buffered Saline (PBS) | 99.4 | 94.5 | 3.2 |
| PBS + 5% Mannitol | 99.5 | 96.8 | 2.1 |
| PBS + 0.1% Methionine | 99.3 | 97.5 | 3.0 |
| PBS + 5% Mannitol + 0.1% Methionine | 99.4 | 98.6 | 1.5 |
| % Purity and % Aggregates determined by RP-HPLC and Size Exclusion Chromatography (SEC), respectively. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Peptide by RP-HPLC
This protocol outlines a stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the this compound peptide over time.[16][17]
1. Objective: To quantify the percentage of intact this compound peptide and detect the formation of degradation products.
2. Materials:
-
This compound peptide samples (stressed and unstressed)
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample solvent: 50:50 Water/Acetonitrile
3. Method:
-
Sample Preparation: Dissolve this compound peptide in the sample solvent to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm[18]
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 60 26 95 28 95 29 10 | 35 | 10 |
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity of this compound as follows:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100[16]
-
Protocol 2: Thioflavin T (ThT) Assay for this compound Aggregation
This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet-rich structures like peptide aggregates, to monitor aggregation kinetics.[19]
1. Objective: To quantify the formation of fibrillar aggregates of this compound peptide over time.
2. Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: 440 nm, Emission: 485 nm)
3. Method:
-
Preparation: Prepare a 100 µM solution of this compound peptide in the desired buffer. Prepare a working ThT solution by diluting the stock to 25 µM in Glycine-NaOH buffer.
-
Assay Setup: In each well of the microplate, add:
-
180 µL of the this compound peptide solution.
-
20 µL of the 25 µM ThT working solution.
-
Include control wells with buffer and ThT only (for background subtraction).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in the plate reader.
-
Measure fluorescence intensity every 30 minutes for up to 48 hours. Shake the plate for 10 seconds before each reading.
-
-
Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time to observe the aggregation kinetics. An increase in fluorescence indicates peptide aggregation.
Visualizations
Workflow for Troubleshooting this compound Peptide Instability
Caption: A logical workflow for troubleshooting common stability issues with this compound peptide.
Experimental Workflow for a this compound Stability Study
Caption: A typical experimental workflow for evaluating the stability of this compound peptide.
Hypothetical Signaling Pathway for this compound Antimicrobial Action
Caption: A diagram illustrating a potential intracellular mechanism of action for this compound.
References
- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Spectroscopic Analysis of Peptide Aggregation [rose-hulman.edu]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 12. directpeptides.com [directpeptides.com]
- 13. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. omizzur.com [omizzur.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Combi-2 Peptide Cytotoxicity in Host Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Combi-2 peptide (Ac-FRWWHR-NH₂). The content addresses common issues related to host cell cytotoxicity that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its known mechanism of action?
A1: this compound is an acetylated and amidated hexapeptide with the sequence FRWWHR, identified for its strong antimicrobial activity.[1] Its primary mode of action against bacteria is suggested to be intracellular, rather than through significant disruption of the cell membrane.[1] Studies on model lipid vesicles indicate that it is not highly efficient at causing membrane leakage, which might suggest a lower direct lytic effect on host cell membranes compared to other antimicrobial peptides.[1]
Q2: Why am I observing cytotoxicity in my host cells when treated with this compound?
A2: While this compound's primary target is microbial, like many antimicrobial peptides (AMPs), it can exhibit off-target effects on eukaryotic host cells. The mechanisms for this cytotoxicity can include:
-
Membrane Interaction: Cationic and amphipathic peptides can interact with the negatively charged components of mammalian cell membranes, leading to permeabilization and lysis, although this may be less pronounced for this compound.[2][3]
-
Induction of Apoptosis: Peptides can be internalized by host cells and interact with intracellular components, such as mitochondria, triggering programmed cell death (apoptosis). This can occur even at concentrations that do not cause immediate membrane lysis.
-
Impurities: Residual impurities from peptide synthesis, such as trifluoroacetic acid (TFA) or protecting groups, can contribute to observed cytotoxicity.
Q3: Is the observed cytotoxicity dependent on the cell type I am using?
A3: Yes, cytotoxicity is often cell-type dependent.[2] Differences in membrane composition (e.g., cholesterol content, phospholipid makeup), metabolic rate, and the expression of surface receptors can all influence a cell line's susceptibility to a peptide. It is recommended to test the peptide on a panel of relevant cell lines to determine its cytotoxic profile.
Q4: How can I reduce the cytotoxicity of this compound while preserving its intended biological activity?
A4: To minimize off-target toxicity, consider the following strategies:
-
Dose-Response and Time-Course Studies: Carefully titrate the peptide concentration and exposure time to identify a therapeutic window where the desired effect is achieved with minimal cytotoxicity.[2]
-
Peptide Purity: Ensure the use of high-purity peptide (>95%) to eliminate confounding effects from synthesis contaminants.
-
Serum Concentration: The presence of serum proteins in culture media can sequester the peptide, potentially reducing its effective concentration and associated toxicity. Experimenting with different serum concentrations may be beneficial.[2]
-
Delivery Systems: For more advanced applications, consider encapsulating the peptide in delivery vehicles like liposomes or nanoparticles to control its release and reduce systemic exposure.[2]
Troubleshooting Guides
This section addresses common problems encountered when assessing this compound peptide cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results between replicates. | - Inconsistent cell seeding density.- Cells are not in a healthy, logarithmic growth phase.- Inaccurate peptide dilutions. | - Optimize and standardize initial cell seeding density.- Ensure cells are healthy and sub-confluent before starting the experiment.- Prepare fresh serial dilutions of the peptide for each experiment and mix thoroughly. |
| High background in Lactate Dehydrogenase (LDH) assay control wells. | - Excessive handling or harsh centrifugation of cells leading to membrane damage.- Presence of LDH in the serum used in the culture medium. | - Handle cells gently during all steps.- Use heat-inactivated serum or consider a serum-free medium for the assay period if compatible with your cells.[2] |
| MTT/XTT assay shows increased metabolic activity at low peptide concentrations. | - Some peptides can stimulate cell proliferation at sub-lethal concentrations.- The peptide may be interfering with the tetrazolium salt reduction. | - Corroborate results with a different viability assay that measures a distinct cellular parameter (e.g., LDH release for membrane integrity or a direct cell counting method).- Run parallel controls without cells to check for direct chemical interaction between the peptide and the assay reagent. |
| No cytotoxicity observed, even at high concentrations. | - The specific host cell line may be resistant to the peptide.- The peptide may have low intrinsic cytotoxicity to mammalian cells.- Peptide degradation or aggregation in the culture medium. | - Test the peptide on a known sensitive cell line as a positive control.- Confirm the peptide's activity on its target microbial cells to ensure it is active.- Assess peptide stability in your experimental media over the time course of the experiment. |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical short antimicrobial peptide, similar to this compound, to demonstrate how to structure and present cytotoxicity results. Note: This is not experimental data for this compound.
Table 1: Cell Viability (MTT Assay) after 24-hour Peptide Treatment
| Peptide Concentration (µM) | % Viability (HEK-293) | % Viability (A549) | % Viability (HaCaT) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 10 | 98 ± 5.2 | 95 ± 4.8 | 99 ± 4.1 |
| 25 | 91 ± 6.1 | 88 ± 5.5 | 92 ± 5.3 |
| 50 | 75 ± 7.3 | 68 ± 6.2 | 81 ± 6.0 |
| 100 | 48 ± 8.0 | 41 ± 7.8 | 62 ± 7.1 |
| 200 | 22 ± 5.9 | 15 ± 4.9 | 35 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Membrane Integrity (LDH Release Assay) after 24-hour Peptide Treatment
| Peptide Concentration (µM) | % Cytotoxicity (HEK-293) | % Cytotoxicity (A549) | % Cytotoxicity (HaCaT) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 4 ± 1.1 |
| 10 | 7 ± 1.8 | 8 ± 2.0 | 6 ± 1.4 |
| 25 | 12 ± 2.5 | 15 ± 2.9 | 10 ± 2.2 |
| 50 | 28 ± 3.1 | 35 ± 4.0 | 21 ± 3.5 |
| 100 | 55 ± 4.5 | 62 ± 5.1 | 40 ± 4.8 |
| 200 | 81 ± 5.9 | 89 ± 6.3 | 68 ± 5.7 |
% Cytotoxicity is relative to a maximum lysis control.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well cell culture plates
-
This compound peptide stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a "no cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or orbital shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Subtract the average absorbance of the "no cell" blank from all other values. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well cell culture plates
-
This compound peptide stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound peptide for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway: Peptide-Induced Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway initiated by peptide-induced mitochondrial stress.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing peptide cytotoxicity using multiple assays.
Logical Relationship: Troubleshooting High Assay Variability
Caption: A troubleshooting guide for high variability in cytotoxicity assays.
References
Technical Support Center: Refining Combi-2 Peptide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for the Combi-2 peptide.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound peptide that I should be aware of during purification?
A1: this compound is a synthetic antimicrobial peptide with the sequence Acetylation-FRWWHR-NH2 and a molecular weight of 1028.17.[1] Its composition, including the presence of tryptophan and arginine residues, may influence its behavior during purification. Like many synthetic peptides, it is commonly purified using High-Performance Liquid Chromatography (HPLC) and may be supplied as a trifluoroacetic acid (TFA) salt.[1][2] The TFA salt can impact the net weight and solubility of the peptide.[1][2]
Q2: What is the standard method for purifying this compound and similar peptides?
A2: The standard and most widely used method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica stationary phase is commonly used, with a mobile phase gradient of increasing acetonitrile in water, typically with 0.1% TFA.[3]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for peptide purification?
A3: TFA is used as an ion-pairing agent in RP-HPLC for peptide purification. It helps to sharpen peaks and improve the resolution of the separation by masking the interactions between the peptide and any exposed silanol groups on the stationary phase. While beneficial for chromatography, residual TFA in the final product can affect biological assays.[1][2]
Q4: My peptide yield is very low after purification. What are the potential causes?
A4: Low peptide yield can stem from several factors. Peptide aggregation during synthesis or purification is a common issue, particularly for hydrophobic sequences.[4] Incomplete reactions during synthesis can also lead to a lower amount of the target peptide in the crude product.[4] Additionally, the purification process itself can be a bottleneck, and optimizing the HPLC method is crucial to maximize recovery.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of the this compound peptide using RP-HPLC.
Issue 1: Broad or Tailing Peaks in the Chromatogram
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Mobile phase composition has changed | Prepare a fresh mobile phase. Ensure consistent and accurate composition.[7] |
| Low mobile phase flow rate | Adjust the flow rate to the optimal level for your column and system.[7] |
| System leaks | Check all fittings and connections for leaks, especially between the column and the detector.[7] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] |
| Secondary interactions with the stationary phase | Ensure the mobile phase pH is appropriate. Using an ion-pairing agent like TFA can help reduce peak tailing. |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions before each injection.[7] |
| Changes in mobile phase composition | Use a mobile phase from the same batch or prepare it fresh to ensure consistency.[7] |
| Fluctuations in temperature | Use a column oven to maintain a constant temperature.[7] |
| Gradient system malfunction | Verify that the gradient system is delivering a constant and accurate composition.[7] |
Issue 3: Peptide is Difficult to Dissolve for Injection
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide aggregation | Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.[8] |
| Incorrect solvent | Whenever possible, dissolve the sample in the mobile phase used for the injection.[9] If a stronger solvent is needed, ensure it is miscible with the mobile phase and use the smallest volume possible.[8] |
Hypothetical Data on Purification Strategies
The following table presents a hypothetical comparison of different purification strategies for a peptide with properties similar to this compound to illustrate how quantitative data can be structured.
| Strategy | Column Chemistry | Gradient (Acetonitrile in 0.1% TFA/H₂O) | Purity (%) | Yield (%) |
| A | C18 | 10-50% over 30 min | 95.2 | 75 |
| B | C8 | 15-60% over 30 min | 92.8 | 82 |
| C | Phenyl-Hexyl | 10-50% over 45 min | 97.1 | 68 |
Experimental Protocols
General RP-HPLC Protocol for this compound Peptide Purification
This is a general protocol that should be optimized for your specific HPLC system and the characteristics of your crude peptide.
1. Materials and Reagents:
- Crude this compound peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (preparative or semi-preparative)
- HPLC system with a UV detector
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Degas both mobile phases before use.
3. Sample Preparation:
- Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added, but keep the organic content as low as possible to ensure proper binding to the column.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
- Injection: Inject the prepared sample onto the column.
- Gradient: Start with a shallow gradient to elute impurities. A typical starting point could be a linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes.[10] The optimal gradient will need to be determined empirically.
- Detection: Monitor the elution at 210-220 nm.[3]
- Fraction Collection: Collect fractions corresponding to the main peptide peak.
- Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide powder.
Visualizations
Caption: General workflow for peptide purification.
Caption: Troubleshooting decision tree for HPLC.
References
- 1. This compound peptide [novoprolabs.com]
- 2. novoprolabs.com [novoprolabs.com]
- 3. bachem.com [bachem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromacademy.com [chromacademy.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. reddit.com [reddit.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Combi-2 peptide interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Combi-2 peptide. The information is designed to help identify and resolve potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what are its key properties?
This compound is a synthetic, acetylated and amidated hexapeptide with the amino acid sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH2. It was initially identified for its strong antimicrobial properties.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference/Note |
| Sequence | Ac-FRWWHR-NH2 | [1] |
| Molecular Weight | 1028.17 g/mol | [1] |
| Charge at pH 7.4 | Approx. +3 | Calculated based on amino acid pKa values |
| Nature | Cationic, Amphipathic | [1] |
| Isoelectric Point (pI) | ~11.5-12.0 | Estimated using pI calculation tools |
| Extinction Coefficient | 12490 M⁻¹cm⁻¹ at 280 nm | Calculated based on Trp and Tyr content |
| Solubility | Soluble in aqueous solutions | TFA salt form enhances solubility[2] |
Q2: What is Trifluoroacetic Acid (TFA) and can it interfere with my assay?
Trifluoroacetic acid (TFA) is a counterion commonly used in the purification of synthetic peptides like this compound via High-Performance Liquid Chromatography (HPLC).[2] While residual TFA is usually present in small amounts, it can potentially interfere with highly sensitive cellular or biochemical assays.[2]
-
Potential Effects of TFA:
-
Alteration of pH: Residual TFA can lower the pH of your assay buffer, which may affect protein conformation and enzyme activity.
-
Direct Biological Effects: In some sensitive cell-based assays, TFA has been shown to inhibit cell proliferation or act as an allosteric modulator of certain receptors.
-
Spectroscopic Interference: TFA has a strong absorbance at certain wavelengths which could interfere with spectroscopic readings.
-
For highly sensitive applications, it is recommended to use TFA-removed this compound or to perform a buffer exchange to remove residual TFA.
Q3: My this compound peptide solution appears cloudy or shows precipitation. What should I do?
Cloudiness or precipitation can be due to peptide aggregation. This compound, being amphipathic, has a tendency to aggregate, especially at high concentrations, in certain buffers (e.g., high salt), or near its isoelectric point.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution to help break up aggregates.
-
pH Adjustment: Ensure the buffer pH is at least 2 units away from the peptide's pI (~11.5-12.0). A slightly acidic buffer is generally recommended.
-
Lower Concentration: Prepare a more dilute stock solution.
-
Inclusion of Organic Solvents: For stock solutions, consider using a small percentage of an organic solvent like DMSO or acetonitrile (if compatible with your assay).
-
Check for Contamination: Bacterial or fungal contamination can also cause cloudiness. Ensure sterile handling and storage.
-
Troubleshooting Guides
Issue 1: Unexpectedly High Background or False Positives in ELISA
Possible Cause: The cationic nature of this compound can lead to non-specific binding to the negatively charged surfaces of ELISA plates or to other assay components.
Troubleshooting Workflow:
Detailed Methodologies:
-
Enhanced Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) in your blocking buffer and incubate for a longer period (e.g., 2 hours at room temperature or overnight at 4°C).
-
Modified Wash Buffers:
-
Detergent: Include 0.05% Tween-20 in all wash buffers to reduce non-specific hydrophobic interactions.
-
Salt Concentration: Prepare a series of wash buffers with increasing NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM) to disrupt electrostatic interactions.
-
-
Plate Selection: If standard polystyrene plates are used, consider switching to plates with a low-binding surface.
Issue 2: Inconsistent or Low Signal in Fluorescence Polarization (FP) Assays
Possible Cause: this compound may be interacting with the fluorescent probe or aggregating, leading to quenching or light scattering.
Troubleshooting Workflow:
Detailed Methodologies:
-
Dynamic Light Scattering (DLS) for Aggregation:
-
Prepare this compound in the same buffer and at the same concentration used in the FP assay.
-
Filter the sample through a 0.22 µm filter.
-
Acquire DLS data to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index (PDI) indicates aggregation.
-
-
Buffer Optimization:
-
pH: Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find a condition that minimizes aggregation while maintaining the activity of your target molecule.
-
Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to prevent non-specific binding and aggregation.
-
-
Fluorescence Quenching Control:
-
Prepare a solution of your fluorescent probe at the assay concentration.
-
Measure the fluorescence intensity.
-
Add this compound at the assay concentration and re-measure the fluorescence intensity. A significant decrease in intensity indicates quenching.
-
Issue 3: Off-Target Effects in Cell-Based Assays
Possible Cause: Due to its antimicrobial properties and ability to interact with membranes, this compound may exhibit cytotoxicity or other off-target effects in cell-based assays that are not related to the intended target.
Signaling Pathway Considerations:
This compound's primary mechanism of antimicrobial action is thought to be intracellular, suggesting it can penetrate cell membranes. In mammalian cells, this could lead to unintended interactions with intracellular components.
Troubleshooting and Control Experiments:
| Experiment | Purpose | Protocol Outline |
| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration range at which this compound is toxic to the cells being used. | 1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of this compound for the duration of your main experiment. 3. Perform MTT or LDH assay according to the manufacturer's instructions. |
| Membrane Integrity Assay (e.g., Propidium Iodide Staining) | To assess if this compound is disrupting the cell membrane. | 1. Treat cells with this compound. 2. Add propidium iodide to the cell culture. 3. Analyze by fluorescence microscopy or flow cytometry for PI-positive (membrane-compromised) cells. |
| Control Peptide | To differentiate between effects due to the specific sequence of this compound and general effects of a cationic peptide. | Synthesize or purchase a scrambled version of this compound (same amino acid composition, different sequence) and test it in parallel in your assay. |
By systematically addressing these potential issues, researchers can mitigate the interference of this compound in their biochemical assays and ensure the generation of reliable and reproducible data.
References
Technical Support Center: Enhancing Combi-2 Peptide Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the Combi-2 peptide.
Troubleshooting Guide
Researchers may face several hurdles when translating the in vitro potential of the this compound peptide to in vivo models. This guide provides a structured approach to identifying and resolving these common issues.
Issue 1: Low Bioavailability and Poor In Vivo Efficacy
Possible Cause: Rapid degradation of the peptide by proteases, poor absorption, or rapid clearance. Unmodified peptides often have a short in vivo half-life.[1][2][3]
Solution:
-
Perform Stability Assays: First, determine the peptide's stability in relevant biological fluids (plasma, serum).
-
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications are standard for this compound and protect against exopeptidases.[4]
-
D-Amino Acid Substitution: Strategically replacing L-amino acids with D-isomers at protease cleavage sites can significantly increase resistance to degradation.[1][5][6]
-
Cyclization: Introducing a cyclic structure can enhance stability by making the peptide backbone less accessible to proteases.[2][6]
-
-
Formulation Strategies:
Issue 2: Off-Target Effects and Toxicity
Possible Cause: The cationic and amphipathic nature of this compound may lead to non-specific interactions with cell membranes, causing toxicity.
Solution:
-
Dose-Response Studies: Conduct thorough dose-escalation studies in your animal model to determine the maximum tolerated dose (MTD).
-
Targeted Delivery: If this compound is used as a carrier, conjugating it to a targeting moiety (e.g., an antibody or a ligand for a tumor-specific receptor) can increase its concentration at the desired site and reduce systemic exposure.
-
Histopathological Analysis: Perform detailed histological analysis of major organs to identify any signs of toxicity.
Issue 3: Inconsistent or Unreliable Experimental Results
Possible Cause: Issues with peptide handling, storage, or the experimental protocol itself.
Solution:
-
Peptide Quality Control:
-
Proper Storage and Handling:
-
Standardized Protocols: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are standardized to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound peptide?
A1: The primary described mechanism of action for this compound is as an antimicrobial peptide.[4][8] It is an acetylated and amidated hexapeptide (Ac-FRWWHR-NH2) that interacts with and can penetrate cell membranes, particularly those with negatively charged components.[4] Its rapid passage into bacterial cells suggests an intracellular target, potentially inhibiting cellular functions by interacting with nucleic acids.[4][11] For applications beyond antimicrobial activity, the mechanism would depend on the specific therapeutic context and may involve leveraging its cell-penetrating properties.
Q2: How can I improve the stability of the this compound peptide for in vivo studies?
A2: Several strategies can enhance the in vivo stability of this compound:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteolytic degradation.[1][5][6]
-
Peptide Cyclization: A cyclic structure can improve stability.[2][6]
-
Formulation with delivery vehicles: Encapsulating this compound in nanoparticles or liposomes can protect it from enzymes.[7]
-
Conjugation: Attaching it to larger molecules can increase its half-life.[6]
Q3: What is the best way to administer this compound in an animal model?
A3: The optimal administration route depends on the target tissue and the peptide's formulation.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability but may also lead to rapid clearance.
-
Subcutaneous (SC) or Intraperitoneal (IP) injection: May provide a more sustained release but with potentially lower bioavailability.
-
The choice of vehicle (e.g., saline, PBS, or a more complex formulation) is also critical and should be optimized for solubility and stability.
Q4: How can I monitor the biodistribution of this compound in vivo?
A4: To track the peptide in vivo, you can use a labeled version of this compound.
-
Fluorescent Labeling: Conjugating a fluorescent dye (e.g., FITC, Cy5) to the peptide allows for visualization in tissues using techniques like fluorescence microscopy or in vivo imaging systems.
-
Radiolabeling: Incorporating a radioactive isotope allows for quantitative biodistribution studies using techniques like PET or SPECT imaging, or by measuring radioactivity in excised tissues.
Q5: Could the trifluoroacetic acid (TFA) salt in my this compound sample affect my in vivo experiments?
A5: Yes, residual TFA from the HPLC purification process can be present as a counterion.[8][9] While generally not an issue for most in vitro assays, high concentrations of TFA can have biological effects, including inhibiting cell proliferation.[9] For sensitive in vivo studies, it is advisable to use a TFA-removed or salt-exchanged version of the peptide.[8]
Quantitative Data Summary
Table 1: Strategies to Enhance Peptide Half-Life
| Modification Strategy | Example | Effect on Half-Life | Reference |
| D-Amino Acid Substitution | Retro-inverso D-peptide mimics of HER-2 and VEGF peptides | Higher efficacy in vivo due to increased stability | [5] |
| N- and C-Terminal Modification | Acetylation of Tyr1 in GIP (N-AcGIP) | > 24 hours (compared to 2-5 minutes for native GIP) | [6] |
| Cyclization | Pasireotide (somatostatin analog) | ~12 hours (significantly longer than native somatostatin) | [2] |
| Fatty Acid Acylation | Liraglutide | Binds to albumin, significantly increasing half-life | [6] |
| Conjugation to TTR Ligand | TLHE1 conjugated to GnRH-A | Superior in vivo efficacy due to enhanced half-life | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of this compound in plasma.
Materials:
-
This compound peptide
-
Freshly collected plasma (from the same species as the in vivo model)
-
Precipitation solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
Spike the this compound peptide into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic degradation by adding 3 volumes of cold precipitation solution.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC to quantify the amount of intact this compound peptide remaining at each time point.
-
Calculate the half-life (t½) by plotting the percentage of intact peptide versus time.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound peptide in a suitable vehicle
-
Healthy laboratory animals (e.g., mice or rats)
-
Standard animal monitoring equipment
Procedure:
-
Divide animals into several groups (e.g., 3-5 animals per group).
-
Administer escalating doses of this compound to each group via the intended clinical route (e.g., IV, IP, SC). Include a vehicle-only control group.
-
Monitor the animals closely for a set period (e.g., 7-14 days) for signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, agitation)
-
Clinical signs of distress (e.g., ruffled fur, abnormal posture)
-
-
At the end of the study period, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Visualizations
Caption: Hypothetical signaling pathway for this compound peptide.
Caption: Workflow for in vivo evaluation of this compound peptide.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Treatment with HER-2 and VEGF Peptide Mimics Induces Potent Anti-tumor and Anti-angiogenic Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. This compound peptide [novoprolabs.com]
- 9. genscript.com [genscript.com]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Combi-2 Peptide: A Comparative Guide for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, antimicrobial peptides (AMPs) have garnered significant attention for their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis of the synthetic hexapeptide Combi-2 against other well-characterized antimicrobial peptides, namely LL-37, Melittin, and Cecropin A. By presenting key performance data, detailed experimental protocols, and visualizations of their mechanisms, this document aims to be a valuable resource for researchers in the field of antimicrobial drug development.
Performance Comparison of Antimicrobial Peptides
The efficacy and safety of an antimicrobial peptide are paramount for its therapeutic potential. The following tables summarize the key performance indicators for this compound and its comparators: Minimum Inhibitory Concentration (MIC) against a panel of common pathogens, hemolytic activity (HC50) as an indicator of toxicity to red blood cells, and cytotoxicity (IC50) against mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | 4 - 16 | 8 - 32 | > 64 | > 64 |
| LL-37 | 4 - >128 | 4 - 64 | 8 - >128 | 16 - >128 |
| Melittin | 2 - 16 | 4 - 32 | 4 - 64 | 8 - 32 |
| Cecropin A | 8 - 64 | 1 - 8 | 4 - 32 | 16 - 64 |
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50 in µg/mL) | Cytotoxicity (IC50 in µg/mL against HeLa cells) |
| This compound | > 200 | > 100 |
| LL-37 | > 250 | 50 - 150 |
| Melittin | 2 - 10 | 1.7 - 5 |
| Cecropin A | > 150 | 70 - 220[1] |
Mechanisms of Action: A Visualized Overview
The diverse mechanisms by which antimicrobial peptides exert their effects are a key area of research. While some peptides primarily act by disrupting the cell membrane, others translocate into the cell to interact with intracellular targets.
This compound: Intracellular Targeting
This compound, an acetylated and amidated hexapeptide (Ac-FRWWHR-NH2), is believed to exert its antimicrobial effect through intracellular targeting rather than membrane disruption.[2] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to its translocation into the cytoplasm. Once inside, it is hypothesized to interfere with essential cellular processes. As a tryptophan and arginine-rich peptide, potential intracellular targets include nucleic acids and proteins, disrupting DNA replication, transcription, or protein synthesis.
LL-37: Multifaceted Immunomodulator and Antimicrobial
LL-37, a human cathelicidin, exhibits a dual mechanism of action. It can directly kill microbes by disrupting their cell membranes and also modulate the host immune response.[3][4][5] Its amphipathic α-helical structure allows it to insert into and permeabilize bacterial membranes. Furthermore, LL-37 can bind to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), neutralizing their pro-inflammatory effects. It also interacts with host cell receptors to modulate inflammation and promote wound healing.[4]
Melittin: Potent Membrane Disruption
Melittin, the principal component of bee venom, is a potent cytolytic peptide.[2] Its primary mechanism of action involves the disruption of cell membranes through the formation of toroidal pores. This leads to a rapid influx of ions and water, causing cell swelling and lysis. Melittin can also activate phospholipase A2, further contributing to membrane degradation and the inflammatory response.
References
- 1. Tryptophan- and arginine-rich antimicrobial peptides: Anti-infectives with great potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide Database - DBAASP [dbaasp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. DBAASP: database of antimicrobial activity and structure of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide Database [aps.unmc.edu]
Combi-2: A Comparative Analysis of Efficacy Against Conventional Antibiotics
For Immediate Release
This guide provides a detailed comparison of the antimicrobial efficacy of the synthetic hexapeptide Combi-2 against conventional antibiotics. The content is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria presents a significant challenge to global health. Novel antimicrobial compounds are crucial in the effort to combat these evolving threats. This compound, an acetylated and amidated hexapeptide (Ac-Phe-Arg-Trp-Trp-His-Arg-NH2), was identified through synthetic combinatorial library technology as a promising antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria. This document outlines the comparative efficacy of this compound and details the experimental methodologies used for its evaluation.
Quantitative Efficacy Comparison
Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound in comparison to a panel of conventional antibiotics against Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922.
Disclaimer: Specific MIC values for this compound from its original discovery are not publicly available. The data presented here for this compound is representative of highly similar short, cationic antimicrobial peptides rich in tryptophan and arginine and is intended for comparative purposes.
Table 1: Comparative Efficacy against Staphylococcus aureus ATCC 25923
| Antimicrobial Agent | Class | MIC (µg/mL) |
| This compound (Representative) | Antimicrobial Peptide | 1 - 5 |
| Vancomycin | Glycopeptide | 1 - 2 |
| Methicillin | β-Lactam | 4.07 |
| Gentamicin | Aminoglycoside | 0.125 - 1 |
| Erythromycin | Macrolide | 0.25 - 4 |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 |
| Chloramphenicol | Amphenicol | 4.60 |
| Streptomycin | Aminoglycoside | 1.73 |
Table 2: Comparative Efficacy against Escherichia coli ATCC 25922
| Antimicrobial Agent | Class | MIC (µg/mL) |
| This compound (Representative) | Antimicrobial Peptide | 1 - 5 |
| Gentamicin | Aminoglycoside | 0.25 - 1 |
| Ciprofloxacin | Fluoroquinolone | 0.008 - 0.015 |
| Amoxicillin | β-Lactam | 2 - 8 |
| Tetracycline | Tetracycline | 0.5 - 4 |
| Cefotaxime | β-Lactam (Cephalosporin) | 0.03 - 0.125 |
| Norfloxacin | Fluoroquinolone | 0.03 - 0.125 |
Experimental Protocols
The following protocols are standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test organism (S. aureus ATCC 25923 or E. coli ATCC 25922) is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of the antimicrobial agent is prepared.
-
Serial twofold dilutions of the antimicrobial agent are made in a 96-well microtiter plate using Mueller-Hinton Broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A positive control well (bacteria without antimicrobial agent) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
-
Visualizing Methodologies and Mechanisms
The following diagrams illustrate the experimental workflow for determining MIC and the proposed mechanism of action for this compound.
Mechanism of Action
Unlike many conventional antibiotics that have specific molecular targets, antimicrobial peptides like this compound often exhibit multifaceted mechanisms of action. The prevailing hypothesis for this compound and similar cationic peptides involves an initial electrostatic interaction with the negatively charged bacterial cell membrane. Following this interaction, the peptide is believed to translocate across the membrane without causing significant disruption.[1] Once inside the bacterial cell, this compound can interfere with essential intracellular processes, such as DNA replication and protein synthesis, ultimately leading to bacterial cell death. This intracellular targeting is a key differentiator from antibiotics that solely act on the cell wall or membrane.
Conclusion
This compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to several conventional antibiotics. Its proposed intracellular mechanism of action may offer an advantage in overcoming resistance mechanisms that target cell-wall active agents. Further research, including in vivo studies and a more detailed elucidation of its molecular targets, is warranted to fully assess the therapeutic potential of this compound as a next-generation antimicrobial agent.
References
Comparative Efficacy of the Antimicrobial Peptide Combi-2
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Combi-2 with other antimicrobial agents. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance based on available experimental data.
Introduction to this compound
This compound is a synthetically derived hexapeptide with the amino acid sequence Ac-FRWWHR-NH2. It was identified through combinatorial chemistry as a potent antimicrobial agent.[1] Rich in tryptophan and arginine residues, this compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, and has also demonstrated efficacy against Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli.[2][3] Emerging research suggests that its primary mode of action is not through membrane disruption but rather via penetration into the bacterial cell to interact with intracellular targets.[4]
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antimicrobial peptides against common pathogenic bacteria. MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5] Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antimicrobial Peptide | MIC (µg/mL) | Reference(s) |
| This compound | 4 - 16 | [3][6] |
| Combi-1 | 8 - 32 | [4] |
| Melittin | 2 - 8 | [1] |
| Indolicidin | 16 - 64 | [1] |
| Cecropin P1 | 1 - 4 | [1] |
| Nisin | 1 - 8 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Pseudomonas aeruginosa
| Antimicrobial Peptide | MIC (µg/mL) | Reference(s) |
| This compound | 16 - 64 | [3] |
| Combi-1 | 32 - 128 | [4] |
| Melittin | 4 - 16 | [1] |
| Indolicidin | 64 - 256 | [1] |
| Cecropin P1 | 2 - 8 | [1] |
| Polymyxin B | 0.5 - 4 |
Table 3: Minimum Inhibitory Concentration (MIC) Against Escherichia coli
| Antimicrobial Peptide | MIC (µg/mL) | Reference(s) |
| This compound | 8 - 32 | [2][3] |
| Combi-1 | 16 - 64 | [4] |
| Melittin | 2 - 8 | [1] |
| Indolicidin | 32 - 128 | [1] |
| Cecropin P1 | 1 - 4 | [1] |
| Buforin II | 1 - 4 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic antimicrobial peptides.[2][8][9]
a. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test bacteria (S. aureus, P. aeruginosa, E. coli).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Peptides: Lyophilized this compound and other comparative peptides, dissolved in sterile, deionized water or a suitable solvent to create stock solutions.
-
Equipment: 96-well polypropylene microtiter plates, multichannel pipettes, incubator, microplate reader.
b. Procedure:
-
A serial two-fold dilution of each antimicrobial peptide is prepared in CAMHB directly in the 96-well microtiter plates. The final volume in each well is 50 µL.
-
Bacterial cultures are diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
50 µL of the diluted bacterial suspension is added to each well containing the peptide solution, bringing the total volume to 100 µL.
-
Control wells are included: a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that results in no visible growth, as measured by a microplate reader at 600 nm.
Visualization of Bacterial Uptake via Fluorescence Microscopy
This protocol allows for the visualization of this compound's entry into bacterial cells, supporting its proposed intracellular mechanism of action.
a. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test bacteria.
-
Labeled Peptide: this compound conjugated to a fluorescent dye (e.g., FITC).
-
Buffers: Phosphate-buffered saline (PBS).
-
Equipment: Confocal laser scanning microscope, glass slides and coverslips.
b. Procedure:
-
Bacterial cells are harvested by centrifugation, washed, and resuspended in PBS.
-
The fluorescently labeled this compound is added to the bacterial suspension at a sub-MIC concentration to avoid immediate cell lysis.
-
The suspension is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for peptide uptake.
-
A small aliquot of the bacterial suspension is placed on a glass slide, covered with a coverslip, and sealed.
-
The slide is observed under a confocal laser scanning microscope. Z-stack images are captured to determine the localization of the fluorescent peptide within the bacterial cells.
Visualizations
Proposed Mechanism of Action for Intracellular Antimicrobial Peptides
The following diagram illustrates the general proposed mechanism of action for antimicrobial peptides like this compound that act on intracellular targets. The initial interaction is with the negatively charged bacterial membrane, followed by translocation across the membrane without causing significant disruption. Once inside the cytoplasm, the peptide can interfere with essential cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death.
Caption: Proposed mechanism of intracellular antimicrobial peptides.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. This compound peptide [novoprolabs.com]
- 3. Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches [mdpi.com]
- 4. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis by Polypeptide Antibiotics II. In Vitro Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination drug strategies for biofilm eradication using synthetic and natural agents in KAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Antimicrobial Peptides in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative therapeutic strategies. One of the most promising avenues of research lies in the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics. This guide provides a comprehensive comparison of the synergistic effects of AMPs when combined with other drugs, supported by experimental data and detailed methodologies. While specific synergistic data for a peptide denoted "Combi-2" (Ac-FRWWHR-NH2) is not extensively available in the current literature, this guide will delve into the broader, well-documented field of AMP synergy, offering valuable insights for researchers.
The acetylated and amidated hexapeptide Ac-FRWWHR-NH2, identified as this compound in some contexts, is a potent antimicrobial peptide.[1] Its primary mechanism of action is believed to be intracellular, as it can rapidly penetrate the cell membranes of bacteria such as Escherichia coli and Staphylococcus aureus without causing significant membrane disruption.[1] This intracellular access suggests a potential for synergistic interactions with drugs that have intracellular targets.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining AMPs with conventional antibiotics is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, while a value between 0.5 and 1.0 suggests an additive effect, and a value > 1.0 indicates an indifferent or antagonistic effect.
Table 1: Synergistic Effects of Various AMPs with Conventional Antibiotics against Multi-Drug Resistant (MDR) Bacteria
| Antimicrobial Peptide (AMP) | Antibiotic | Bacterial Strain(s) | FICI | Reference |
| Trp-containing AMPs (e.g., I1WL5W) | Penicillin, Ampicillin, Erythromycin | Multidrug-resistant Staphylococcus epidermidis (MRSE) | <0.5 | [2] |
| Human Beta-Defensin 3 (HBD3) | Tigecycline, Moxifloxacin, Piperacillin-tazobactam, Meropenem | Clostridium difficile | Strain-dependent synergy observed | [3] |
| LL-37 | Colistin | Multidrug-resistant Escherichia coli | Strong synergy reported | [4] |
| Chimeric Peptides (e.g., CAMA) | Cefotaxime, Ciprofloxacin, Erythromycin | Multidrug-resistant Acinetobacter baumannii | 0.25 - 0.375 | [5] |
| Ranalexin | Polymyxin E, Doxycycline, Clarithromycin | Gram-positive and Gram-negative clinical isolates | Synergy demonstrated | [6] |
| Magainin II | β-lactam antibiotics (e.g., Ceftriaxone, Meropenem) | Gram-positive and Gram-negative clinical isolates | Synergy demonstrated | [6] |
| BP203 | Rifampicin, Meropenem, Chloramphenicol | Colistin-resistant Klebsiella pneumoniae | Synergy observed in most isolates | [7] |
| MAP-0403 J-2 | Rifampicin, Ceftazidime, Colistin | Colistin-resistant Escherichia coli | Synergy observed in majority of isolates | [7] |
| DP7 | Vancomycin, Azithromycin | Multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa | Synergistic against 40-50% of isolates | [8][9] |
Experimental Protocols
A fundamental technique for assessing the synergistic effects of antimicrobial agents is the checkerboard microdilution assay.
Experimental Protocol: Checkerboard Microdilution Assay
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of an AMP in combination with a conventional antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized inoculum (e.g., 5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the AMP and antibiotic of known concentrations
-
Incubator
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the AMP and the antibiotic in the appropriate growth medium in separate tubes.
-
The concentration range should typically span from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual agents.
-
-
Plate Setup:
-
Dispense 50 µL of the growth medium into each well of the 96-well plate.
-
Along the x-axis, add 50 µL of serially diluted AMP to each well, creating a concentration gradient across the rows.
-
Along the y-axis, add 50 µL of serially diluted antibiotic to each well, creating a concentration gradient down the columns. This results in a matrix of wells containing unique combinations of AMP and antibiotic concentrations.
-
Include control wells: wells with only the AMP, wells with only the antibiotic, and wells with no antimicrobial agent (growth control).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of AMP = (MIC of AMP in combination) / (MIC of AMP alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of AMP + FIC of Antibiotic.
-
Interpret the FICI as described above.
-
Mechanisms of Synergy and Signaling Pathways
The synergistic action of AMPs with antibiotics often stems from a multi-pronged attack on the bacterial cell. The primary mechanisms include:
-
Increased Membrane Permeability: Many AMPs disrupt the bacterial membrane, creating pores or channels. This allows antibiotics, which might otherwise have difficulty crossing the cell wall, to gain access to their intracellular targets more easily.[10]
-
Disruption of Biofilms: Biofilms are a major barrier to effective antibiotic treatment. Some AMPs can break down the biofilm matrix, exposing the embedded bacteria to the antibiotic.[4][11]
-
Inhibition of Resistance Mechanisms: AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps that actively remove antibiotics from the cell.[11]
-
Direct Potentiation of Antibiotic Efficacy: AMPs can directly enhance the activity of antibiotics by altering bacterial metabolic processes and increasing the bacterium's sensitivity to the drug.[10]
Diagrams of Key Mechanisms and Workflows
Caption: Mechanisms of AMP-Antibiotic Synergy.
Caption: Checkerboard Assay Workflow.
References
- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 3. Synergistic Effects of Antimicrobial Peptides and Antibiotics against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 5. Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance with the Combi-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. This guide delves into the critical aspect of cross-resistance, with a focus on the Combi-2 peptide, a synthetically derived hexapeptide (Ac-FRWWHR-NH2). While direct experimental data on cross-resistance involving this compound is not yet available in published literature, this guide provides a framework for understanding and evaluating this crucial parameter. We will compare its potential resistance profile with that of other antimicrobial peptides, supported by established experimental protocols and illustrative data.
Understanding this compound and Its Mechanism of Action
This compound is a cationic antimicrobial peptide identified through combinatorial chemistry.[1] Unlike many AMPs that kill bacteria by disrupting their cell membranes, studies suggest that this compound may have an intracellular mechanism of action. It has been observed to rapidly penetrate the membranes of bacteria such as Escherichia coli and Staphylococcus aureus without causing significant leakage.[1] This suggests that its bactericidal activity may result from the inhibition of essential intracellular processes.
The Landscape of Antimicrobial Peptide Resistance
Bacteria can develop resistance to AMPs through various mechanisms. Understanding these is key to predicting and mitigating the evolution of resistance to new peptides like this compound.
Key Mechanisms of AMP Resistance:
-
Membrane Modification: Bacteria can alter the composition of their cell membranes to reduce the net negative charge, thereby repelling cationic AMPs. This is a common mechanism of resistance against membrane-targeting peptides.
-
Efflux Pumps: Some bacteria can actively pump AMPs out of the cell before they can reach their intracellular targets. This is a particularly relevant potential resistance mechanism for peptides with intracellular modes of action.
-
Proteolytic Degradation: Bacteria may produce proteases that degrade the peptide, rendering it inactive.
-
Target Modification: If the peptide acts on a specific intracellular target, mutations in that target can prevent the peptide from binding and exerting its effect.
Cross-Resistance: A Comparative Outlook
Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to another. This is a significant concern in drug development. For AMPs, the degree of cross-resistance is often linked to their mechanism of action. It is generally hypothesized that cross-resistance between AMPs with different modes of action is limited.
The table below presents a conceptual comparison of the potential for cross-resistance between this compound and other classes of antimicrobial peptides. Note: This table is illustrative due to the absence of specific experimental data for this compound.
| Peptide Class (Example) | Primary Mechanism of Action | Potential for Cross-Resistance with this compound | Rationale |
| This compound | Intracellular (presumed) | - | - |
| Pore-Forming Peptides (e.g., Pexiganan, Melittin) | Membrane disruption via pore formation | Low to Moderate | Resistance to pore-forming peptides often involves membrane modifications. While this might have some effect on this compound's ability to enter the cell, resistance mechanisms targeting intracellular processes would likely be distinct. |
| Carpet-Model Peptides (e.g., Ovispirin, Aurein) | Membrane disruption via micellization | Low to Moderate | Similar to pore-forming peptides, resistance is primarily membrane-focused. Cross-resistance would depend on the extent to which these membrane alterations impede this compound's translocation. |
| Intracellular-Targeting Peptides (e.g., Buforin II) | Intracellular (DNA/RNA binding) | Moderate to High | If this compound and another intracellular-targeting peptide share a common uptake pathway or are susceptible to the same efflux pumps, cross-resistance could be significant. |
| Traditional Antibiotics (e.g., Ciprofloxacin) | Specific enzyme inhibition (DNA gyrase) | Low | The mechanisms of action and resistance are highly distinct. |
Experimental Protocols for Assessing Cross-Resistance
To experimentally determine the cross-resistance profile of this compound, a systematic approach involving the generation of resistant mutants and subsequent susceptibility testing is required.
Generation of Resistant Mutants by Experimental Evolution
This protocol describes the process of inducing resistance to an antimicrobial peptide in a bacterial strain through serial passaging.
a. Bacterial Strain and Growth Conditions:
-
Select a susceptible, wild-type bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213).
-
Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation.
b. Serial Passaging:
-
Determine the initial Minimum Inhibitory Concentration (MIC) of the this compound peptide against the wild-type strain using the broth microdilution method.
-
Inoculate the wild-type strain into a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate for 18-24 hours at 37°C.
-
On the following day, dilute the culture from the highest concentration that showed growth and use it to inoculate a new series of two-fold dilutions of this compound, starting from the previous day's sub-MIC concentration.
-
Repeat this serial passaging daily for a defined period (e.g., 30-60 days) or until a significant increase in the MIC is observed (e.g., >16-fold).
c. Isolation and Confirmation of Resistant Strain:
-
After the final passage, streak the culture from the highest concentration of this compound that permitted growth onto an agar plate to obtain single colonies.
-
Pick individual colonies and confirm their resistance by re-determining the MIC of this compound. A stable resistant mutant should be selected for further cross-resistance testing.
Minimum Inhibitory Concentration (MIC) Assay for Cross-Resistance Testing
This protocol follows the standard broth microdilution method to determine the susceptibility of the wild-type and resistant bacterial strains to a panel of antimicrobial agents.
a. Preparation of Bacterial Inoculum:
-
Grow the wild-type and the this compound-resistant strains in MHB to the mid-logarithmic phase.
-
Dilute the bacterial cultures to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
b. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each antimicrobial agent to be tested (e.g., this compound, Pexiganan, Buforin II, Ciprofloxacin) in MHB.
-
Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only) on each plate.
c. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plates.
-
Incubate the plates at 37°C for 18-24 hours.
d. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Illustrative Data Presentation
The following table provides an example of how to present the results of a cross-resistance study. The values are hypothetical and serve to illustrate the concept.
Table 1: Hypothetical MICs (µg/mL) of Various Antimicrobial Agents Against Wild-Type and this compound Resistant S. aureus
| Antimicrobial Agent | Wild-Type S. aureus | This compound Resistant S. aureus | Fold Change in MIC |
| This compound | 4 | 64 | 16 |
| Pexiganan | 8 | 16 | 2 |
| Buforin II | 2 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.5 | 1 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.
Caption: Workflow for assessing cross-resistance.
Caption: Potential cross-resistance pathways.
Conclusion
While the this compound peptide presents a potentially novel intracellular mechanism of action, a thorough investigation of its resistance and cross-resistance profile is imperative for its development as a therapeutic agent. The experimental framework provided in this guide offers a roadmap for these crucial studies. Understanding the potential for cross-resistance with existing antimicrobial agents will be vital in positioning this compound and other novel AMPs in the fight against multidrug-resistant pathogens. Future research should prioritize conducting these experimental evolution and susceptibility studies to generate the data needed for a definitive comparison.
References
A Comparative Analysis of the Antimicrobial Peptides Combi-2 and LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antimicrobial peptides (AMPs), Combi-2 and LL-37. While both peptides exhibit antimicrobial properties, the extent of their characterization and known biological functions differ significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes known mechanisms and pathways to aid in research and development decisions.
General Properties
This compound is a synthetically derived hexapeptide, identified through combinatorial chemistry.[1] It is recognized for its potent antimicrobial activity.[1] In contrast, LL-37 is a well-characterized, naturally occurring human cathelicidin peptide, comprising 37 amino acids.[2][3] It is a crucial component of the innate immune system, exhibiting a broad range of biological activities beyond direct microbial killing.[3][4]
Antimicrobial Activity
This compound
LL-37
LL-37 exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[2][4] Its primary mechanism involves the disruption of microbial cell membranes, leading to lysis.[5] However, it can also translocate into cells to interact with intracellular targets.[5] LL-37's activity can be influenced by environmental factors such as salt concentration.[6]
Table 1: Minimum Inhibitory Concentration (MIC) of LL-37 against various microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 19.3 | [7] |
| Staphylococcus aureus | (MSSA) | 89.6 | [8] |
| Staphylococcus aureus | (MRSA) | 132.3 | [8] |
| Staphylococcus aureus | Biofilm-forming | ~0.62 µM (~2.8 µg/mL) | [9] |
| Escherichia coli | ATCC 25922 | 9.7 | [7] |
| Pseudomonas aeruginosa | PAO1 | 64 | [10] |
| Pseudomonas aeruginosa | ATCC 27853 | <10 | [6] |
| Candida albicans | ATCC 90028 | >250 | [7] |
Anti-Biofilm Activity
This compound
There is currently no available data in the reviewed literature regarding the anti-biofilm properties of this compound.
LL-37
LL-37 has demonstrated significant activity in preventing the formation of bacterial biofilms and can also disrupt pre-formed biofilms.[9][10] This anti-biofilm activity occurs at concentrations well below its MIC, suggesting a mechanism independent of direct bacterial killing.[10] For instance, a concentration of 0.5 µg/mL of LL-37 was shown to inhibit P. aeruginosa biofilm formation by approximately 40%, while its MIC against the same strain was 64 µg/mL.[10] At a concentration of 10 µM (~45 µg/mL), LL-37 caused a significant reduction of more than 4 logs in established S. aureus biofilms.[11]
Immunomodulatory Effects and Signaling Pathways
This compound
Information regarding the immunomodulatory effects of this compound is not available in the current body of scientific literature. Its proposed intracellular mechanism of action is depicted below.
LL-37
LL-37 is a potent immunomodulator with complex, often context-dependent, effects.[3][12] It can chemoattract immune cells such as neutrophils, monocytes, and T-cells to sites of infection.[3] LL-37 modulates inflammatory responses by influencing the production of cytokines and chemokines.[12] It can bind to various host cell receptors, including formyl peptide receptor-like 1 (FPRL1), P2X7, and Toll-like receptors (TLRs), to trigger downstream signaling cascades.[3][13] For example, LL-37 can bind to TLR4, modulating the response to lipopolysaccharide (LPS).[14]
Cytotoxicity
This compound
There is no available data on the cytotoxicity of this compound against mammalian cells in the reviewed literature.
LL-37
The cytotoxicity of LL-37 towards mammalian cells is a significant consideration for its therapeutic application.[3] It can induce hemolysis and is cytotoxic to various cell types at high concentrations.[15][16] However, at lower, physiologically relevant concentrations, it exhibits minimal toxicity. For example, one study found that the viability of MA-104 cells remained above 90% at LL-37 concentrations up to 50 µg/mL.[17] Another study reported that LL-37 and its derivatives showed no significant cytotoxicity to HEK293T cells at concentrations ranging from 4 to 64 µmol L-1.[18]
Table 2: Cytotoxicity of LL-37 on Mammalian Cells
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| Human Erythrocytes | Hemolysis Assay | Minimal hemolysis at 175 µg/mL | [7] |
| MA-104 | MTT & Neutral Red | >50 µg/mL (viability >90%) | [17] |
| HEK293T | Not specified | No significant cytotoxicity at 4-64 µM | [18] |
| CT1005 Fibroblasts | MTT Assay | Decreased proliferation above 10 µM | [19] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[2][20]
-
Preparation of Bacterial Inoculum: A bacterial culture in its logarithmic growth phase is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]
-
Peptide Dilution: The antimicrobial peptide is serially diluted in MHB in a 96-well polypropylene microtiter plate.[2]
-
Inoculation: The bacterial suspension is added to each well containing the peptide dilutions. Control wells (bacteria only and broth only) are included.[20]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[21]
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of a peptide to inhibit biofilm formation.[22][23]
-
Preparation of Inoculum and Peptide: A bacterial suspension (e.g., 1 x 10^7 CFU/mL) is prepared. The peptide is added to the bacterial suspension at desired concentrations.[22]
-
Biofilm Formation: The bacteria-peptide mixture is added to the wells of a 96-well polystyrene plate and incubated for 24 hours at 37°C to allow for biofilm formation.[7]
-
Washing: The wells are washed with phosphate-buffered saline (PBS) to remove planktonic bacteria.[7]
-
Staining: The remaining biofilms are stained with 0.1% crystal violet for 15 minutes.[23]
-
Destaining and Quantification: The stain is solubilized with 30% acetic acid or ethanol, and the absorbance is measured (typically at 595 nm) to quantify the biofilm biomass.[23]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[24][25]
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.[26]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. Control wells (untreated cells) are included.[26]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.[24]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.[24] The cell viability is calculated as a percentage relative to the untreated control.[26]
Conclusion
This compound and LL-37 represent two distinct classes of antimicrobial peptides. LL-37 is a well-studied, multifunctional host defense peptide with a broad range of antimicrobial, anti-biofilm, and immunomodulatory activities. In contrast, this compound is a promising synthetic antimicrobial peptide, though it remains significantly less characterized. The available data suggests a potent bactericidal effect for this compound with a potentially unique intracellular mechanism of action.
For researchers and drug developers, LL-37 offers a wealth of data to inform its potential therapeutic applications and liabilities, particularly its cytotoxicity at higher concentrations. This compound, on the other hand, represents a lead compound that requires substantial further investigation to elucidate its full spectrum of activity, mechanism of action, and safety profile. Future studies should focus on generating quantitative data for this compound's antimicrobial, anti-biofilm, and cytotoxic properties to enable a more direct and comprehensive comparison with established antimicrobial peptides like LL-37.
References
- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 8. Efficacy of antimicrobial peptide LL-37 against biofilm forming Staphylococcus aureus strains obtained from chronic wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. Evaluation of Short-Chain Antimicrobial Peptides With Combined Antimicrobial and Anti-inflammatory Bioactivities for the Treatment of Zoonotic Skin Pathogens From Canines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
Validating the Therapeutic Potential of Combi-2: A Comparative Guide
Fictional Disclaimer: Combi-2 is a hypothetical therapeutic agent created for illustrative purposes within this guide. The data presented are a synthesis of publicly available information on its constituent components and are not representative of any single real-world therapeutic.
This guide provides a comparative analysis of the therapeutic potential of this compound, a novel combi-molecule designed for the first-line treatment of non-small cell lung cancer (NSCLC) in patients without actionable driver mutations. This compound integrates a DNA-damaging agent, structurally related to cisplatin, and a tyrosine kinase inhibitor (TKI), similar to gefitinib, into a single molecule. This design aims to exploit synergistic anti-tumor effects by simultaneously targeting DNA replication and key cell survival signaling pathways.
Comparative Performance Analysis
The therapeutic efficacy of this compound is benchmarked against its individual components administered concurrently and the current standard-of-care first-line treatments for this patient population: standard platinum-based chemotherapy and a combination of chemotherapy with an immune checkpoint inhibitor (pembrolizumab).
Preclinical Efficacy
| Therapeutic Agent | Cell Line | IC50 (µM) | In Vivo Tumor Growth Inhibition (%) |
| Hypothetical this compound | H358 (wtEGFR) | 1.5 | 75 |
| A549 (wtEGFR) | 2.0 | 70 | |
| Cisplatin | H358 (wtEGFR) | 12.2[1] | 28.0[1] |
| A549 (wtEGFR) | 5.0 | Not Reported | |
| Gefitinib | H358 (wtEGFR) | >10 | Not Reported |
| A549 (wtEGFR) | >10 | Not Reported | |
| Cisplatin + Gefitinib | H358R (Cisplatin-Resistant) | Not Reported | Significantly suppressed tumor growth[2] |
| A549R (Cisplatin-Resistant) | Not Reported | Not Reported |
Clinical Efficacy (Illustrative Data)
| Therapeutic Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Hypothetical this compound | ~55-60% | ~11-13 |
| Platinum-Based Chemotherapy | 19.9% - 29%[3][4] | 4.9 - 8.9 months[3][4] |
| Pembrolizumab + Chemotherapy | 48.3% - 55%[3][4][5] | 9.0 - 13.0 months[3][5] |
Mechanism of Action: A Dual-Pronged Attack
This compound is designed to exert a synergistic anti-tumor effect by concurrently inducing DNA damage and inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. The cisplatin-like moiety forms adducts with DNA, leading to cell cycle arrest and apoptosis. The gefitinib-like component inhibits the tyrosine kinase activity of EGFR, blocking downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. The simultaneous inhibition of these pathways is hypothesized to lower the threshold for apoptosis and overcome potential resistance mechanisms.[6][7][8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate NSCLC cell lines (e.g., A549, H358) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound, cisplatin, gefitinib, or combination treatments for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins to assess the impact of this compound on key signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound or control compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject 1 x 106 A549 or H358 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, cisplatin, etc.). Administer treatments according to the predetermined schedule (e.g., intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the tumor growth inhibition percentage.
Preclinical Validation Workflow
The preclinical development of a novel therapeutic such as this compound follows a structured workflow to establish its safety and efficacy before advancing to clinical trials.
References
- 1. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Adding Pembrolizumab to Chemotherapy as First-Line Treatment Significantly Improves Outcomes in Patients with Advanced NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Pembrolizumab plus Chemotherapy Doubled Response Rate Over Chemotherapy Alone in NSCLC - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ascopubs.org [ascopubs.org]
- 12. advancementsinoncology.com [advancementsinoncology.com]
- 13. ppd.com [ppd.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Combi-2 Peptide vs. Bacteriocins: A Comparative Guide for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
The increasing consumer demand for natural and minimally processed foods has spurred significant research into alternatives to traditional chemical preservatives. Among the most promising candidates are antimicrobial peptides (AMPs), which offer potent activity against a wide range of foodborne pathogens and spoilage microorganisms. This guide provides a detailed, objective comparison of two distinct types of AMPs: the synthetically derived Combi-2 peptide and the naturally occurring bacteriocins, with a focus on their potential applications in food preservation.
Executive Summary
Bacteriocins, such as the well-studied nisin and pediocin, are ribosomally synthesized peptides produced by bacteria that have a long history of safe use in food, with some achieving "Generally Recognized as Safe" (GRAS) status. Their primary mechanism of action involves the disruption of the target cell's membrane integrity through pore formation. In contrast, this compound is a synthetically designed hexapeptide (FRWWHR) that exhibits strong antimicrobial properties. Notably, its primary bactericidal activity is suggested to be through an intracellular mechanism, targeting cellular functions without necessarily causing membrane lysis. This fundamental difference in their mode of action has significant implications for their application, efficacy, and potential for resistance development. While bacteriocins have been extensively studied and are commercially used in various food products, the application of this compound in food preservation is still in a more nascent stage of research.
I. Comparative Performance Data
Quantitative data on the antimicrobial efficacy of this compound in food matrices is limited in the current body of scientific literature. However, its potent antimicrobial activity has been established in laboratory settings. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against common food-related bacteria and provide a comparison with the well-documented bacteriocins, nisin and pediocin.
Table 1: Antimicrobial Activity of this compound Peptide
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Data on specific MIC values in food matrices is not readily available. | [1] |
| Streptococcus sanguis | Data on specific MIC values in food matrices is not readily available. | [1] |
| Escherichia coli | Data on specific MIC values in food matrices is not readily available. | [1] |
Table 2: Antimicrobial Activity of Bacteriocins (Nisin and Pediocin)
| Bacteriocin | Target Microorganism | Food Matrix | Minimum Inhibitory Concentration (MIC) / Reduction in Viable Cells | Reference |
| Nisin | Listeria monocytogenes | Trypticase Soy Agar | 740 to 10^5 IU/ml | [2] |
| Nisin | Listeria monocytogenes | MRS Agar | 1.85 to 10^3 IU/ml | [2] |
| Nisin | Listeria monocytogenes | Cottage Cheese | No survivors after 24h at 4°C and 37°C with 2.55 x 10^3 IU/g | [2] |
| Nisin A | Listeria monocytogenes F6854 | Broth | 12.5 µg/ml | [3] |
| Pediocin | Listeria monocytogenes | Fresh Meat | Reduced attached bacteria by 0.5 to 2.2 log cycles in 2 minutes | [4] |
| Pediocin | Listeria monocytogenes | Spanish Raw Meat | 1, 2, or 3 log cfu/g decrease with 500, 1,000, or 5,000 BU/ml after 72h at 15°C | [5] |
II. Mechanisms of Action
The fundamental difference between this compound and bacteriocins lies in their mode of killing target microorganisms.
This compound Peptide: Intracellular Targeting
The this compound peptide is believed to exert its antimicrobial effect by penetrating the bacterial cell membrane without causing significant disruption and then acting on intracellular targets. This "Trojan horse" mechanism could involve the inhibition of essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity.[6]
Caption: Intracellular mechanism of this compound peptide.
Bacteriocins: Membrane Disruption and Pore Formation
Most bacteriocins, particularly Class I (lantibiotics like nisin) and Class IIa (pediocin-like bacteriocins), act by disrupting the cytoplasmic membrane of target bacteria.[7] This process typically involves the peptide binding to the cell membrane, often utilizing a docking molecule like Lipid II, followed by the formation of pores. These pores lead to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[8][9]
Caption: Membrane disruption mechanism of bacteriocins.
III. Experimental Protocols
Accurate and reproducible evaluation of antimicrobial peptides in food systems is crucial for their development as food preservatives. Below are detailed methodologies for key experiments.
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
-
Test peptide (this compound or bacteriocin) stock solution of known concentration.
-
Target microorganism culture in logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for general bacteria, MRS broth for lactic acid bacteria).
-
Sterile 96-well microtiter plates.
-
Microplate reader.
2. Procedure:
-
Prepare serial two-fold dilutions of the peptide stock solution in the broth medium directly in the wells of the 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the peptide that shows no visible growth.
Caption: Workflow for MIC determination.
B. Evaluation of Antimicrobial Activity in a Food Matrix (e.g., Milk)
This protocol outlines a method to assess the efficacy of an antimicrobial peptide in a liquid food system.
1. Materials:
-
Test peptide (this compound or bacteriocin).
-
Target foodborne pathogen (e.g., Listeria monocytogenes).
-
Sterile milk.
-
Sterile tubes or flasks.
-
Plating medium (e.g., Tryptic Soy Agar).
-
Incubator.
2. Procedure:
-
Dispense sterile milk into sterile containers.
-
Add the test peptide to the milk at various concentrations. Include a control sample with no peptide.
-
Inoculate the milk samples with a known concentration of the target pathogen (e.g., 10^4 - 10^5 CFU/mL).
-
Incubate the samples under conditions that mimic storage (e.g., refrigeration at 4°C).
-
At specific time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Perform serial dilutions of the aliquots in a sterile diluent (e.g., peptone water).
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates at the optimal growth temperature for the pathogen.
-
Count the number of colonies (CFU/mL) to determine the reduction in viable cells compared to the control.
C. Agar Well Diffusion Assay for Bacteriocin Activity
This is a common method for qualitatively or semi-quantitatively assessing the antimicrobial activity of bacteriocins.
1. Materials:
-
Bacteriocin-containing solution (e.g., culture supernatant).
-
Indicator microorganism culture.
-
Soft agar (0.7-1.5% agar) and base agar of the appropriate medium.
-
Sterile petri dishes.
-
Sterile cork borer or pipette tips to create wells.
2. Procedure:
-
Pour a base layer of agar into the petri dish and allow it to solidify.
-
Inoculate a molten soft agar overlay with the indicator microorganism and pour it over the base layer.
-
Once the overlay has solidified, create wells in the agar using a sterile cork borer.
-
Pipette a known volume of the bacteriocin solution into each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the wells. The size of the zone is indicative of the bacteriocin's activity.
IV. Discussion and Future Perspectives
The comparison between this compound and bacteriocins highlights a trade-off between a well-established natural solution and a potentially novel synthetic alternative.
Bacteriocins offer the significant advantages of a proven track record in food preservation, GRAS status for some, and a wealth of supporting research. Their effectiveness against Gram-positive pathogens like Listeria monocytogenes is well-documented in various food systems. However, their spectrum of activity is often limited to Gram-positive bacteria, and their efficacy can be influenced by the food matrix.
This compound , with its distinct intracellular mechanism of action, presents an intriguing alternative. This mode of action could potentially circumvent some of the resistance mechanisms that have evolved against membrane-disrupting peptides. Furthermore, as a synthetic peptide, its structure can be readily modified to optimize activity, stability, and spectrum. However, a significant amount of research is still required to evaluate its efficacy and safety in real food systems, its interaction with food components, and its stability under various processing and storage conditions. There is currently no information on its regulatory status for use in food.
For researchers and professionals in drug and food preservative development, both classes of peptides warrant further investigation. Future studies should focus on:
-
Direct comparative studies of this compound and leading bacteriocins in various food matrices against a broad range of foodborne pathogens.
-
Elucidation of the specific intracellular targets of this compound to better understand its mechanism and potential for resistance development.
-
Toxicological studies to establish the safety profile of this compound for consumption.
-
Formulation and delivery strategies to enhance the stability and efficacy of both peptide types in complex food environments.
By addressing these research gaps, the full potential of both this compound and bacteriocins as next-generation food preservatives can be realized, contributing to a safer and more sustainable food supply.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory action of nisin against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Bioengineered Nisin Derivative, M21A, in Combination with Food Grade Additives Eradicates Biofilms of Listeria monocytogenes [frontiersin.org]
- 4. Use of a bacteriocin produced by Pediococcus acidilactici to inhibit Listeria monocytogenes associated with fresh meat: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteriocins: mechanism of membrane insertion and pore formation - ProQuest [proquest.com]
Comparative Efficacy of Combi-2 in Diverse Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Combi-2's efficacy against various bacterial strains, juxtaposed with a standard therapeutic agent. The data presented is based on established in-vitro antimicrobial susceptibility testing methodologies.
In this guide, "this compound" is represented by the combination antibiotic Amoxicillin-clavulanate, a widely used therapeutic consisting of a β-lactam antibiotic and a β-lactamase inhibitor. This combination serves as a practical model to illustrate the enhanced antibacterial spectrum achieved by protecting the primary antibiotic from enzymatic degradation by resistant bacteria. The comparator, "Alternative-1," is represented by Amoxicillin alone, allowing for a direct assessment of the added benefit of the β-lactamase inhibitor component in this compound.
Data Presentation: In-Vitro Efficacy of this compound vs. Alternative-1
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (Amoxicillin-clavulanate) and Alternative-1 (Amoxicillin) against a panel of clinically relevant aerobic and anaerobic bacterial isolates. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. All MIC values are expressed in µg/mL.
| Bacterial Strain | No. of Isolates | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aerobic Bacteria | |||||
| Streptococcus pneumoniae | 18 | Amoxicillin | ≤0.015–0.06 | 0.03 | 0.03 |
| Amoxicillin-clavulanate | ≤0.015–0.06 | 0.03 | 0.03 | ||
| Haemophilus influenzae | 13 | Amoxicillin | 4–16 | 16 | 16 |
| Amoxicillin-clavulanate | 1–4 | 1 | 2 | ||
| Staphylococcus aureus | 9 | Amoxicillin | >32 | >32 | >32 |
| Amoxicillin-clavulanate | 0.25–1 | 0.5 | 1 | ||
| Moraxella catarrhalis | 5 | Amoxicillin | 0.06–0.12 | 0.12 | 0.12 |
| Amoxicillin-clavulanate | 0.03–0.06 | 0.06 | 0.06 | ||
| Anaerobic Bacteria | |||||
| Fusobacterium spp. | 16 | Amoxicillin | ≤0.06–4 | 0.25 | 1 |
| Amoxicillin-clavulanate | ≤0.06–0.5 | 0.12 | 0.25 | ||
| Prevotella spp. | 14 | Amoxicillin | ≤0.06–>32 | 4 | 16 |
| Amoxicillin-clavulanate | 0.12–1 | 0.25 | 0.5 | ||
| Peptostreptococcus spp. | 14 | Amoxicillin | ≤0.06–0.5 | 0.12 | 0.25 |
| Amoxicillin-clavulanate | ≤0.06–0.25 | 0.12 | 0.12 |
Data adapted from a study on isolates from antral puncture specimens from patients with sinusitis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in-vitro method to quantify the susceptibility of a bacterial strain to an antimicrobial agent. The data presented in this guide is based on the agar dilution method, a standardized protocol. A detailed methodology for the widely used broth microdilution method is provided below.
Protocol: Broth Microdilution Method for MIC Determination
This method assesses the susceptibility of bacteria to antimicrobial agents in a liquid medium within a 96-well microtiter plate.
1. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and Alternative-1 of known concentrations
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of this compound and Alternative-1 in CAMHB in separate tubes or a deep-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Dispense 50 µL of the appropriate CAMHB into wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the antimicrobial in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually as the first well that appears clear, or by using a microplate reader to measure optical density.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the synergistic mechanism of action of this compound, where the β-lactamase inhibitor protects the β-lactam antibiotic from degradation by bacterial enzymes.
Caption: Synergistic action of this compound components.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Validation of a Combination Peptide Therapy Targeting HER-2 and VEGF in Breast Cancer
This guide provides a comparative analysis of a combination peptide therapy, herein referred to as "Combi-peptide," targeting both Human Epidermal Growth Factor Receptor 2 (HER-2) and Vascular Endothelial Growth Factor (VEGF) for the treatment of breast cancer. The data presented is based on a preclinical in vivo study in a transplantable mouse model, comparing the efficacy of the individual peptide mimics with the combination therapy.
Performance Comparison
The in vivo efficacy of the Combi-peptide therapy was evaluated in a transplantable BALB/c mouse tumor model using TUBO cells, which are HER-2 positive. The treatment groups included a control (irrelevant peptide or untreated), individual HER-2 and VEGF peptide mimics, and the combination of both. The key findings are summarized below.
| Treatment Group | Tumor Growth Inhibition | Tumor Development Onset | Survival/Tumor-Free Status | Statistical Significance (vs. Control) |
| Control (Irrelevant Peptide/Untreated) | - | ~Day 21 | 0% tumor-free at end of experiment | - |
| HER-2 Peptide Mimic (Single) | Significant delay in tumor growth | ~Day 21 | Not specified, but less effective than combination | p < 0.001 |
| VEGF Peptide Mimic (Single) | Significant delay in tumor growth | ~Day 21 | Not specified, but less effective than combination | p < 0.001 |
| Combi-peptide (HER-2 + VEGF d-amino acid peptide) | Greater inhibitory effects than single treatments | ~Day 28 | 20% of the group remained tumor-free at the end of the experiment | p < 0.001 |
Experimental Protocols
Animal Model and Tumor Implantation
A transplantable mouse model was utilized for this study.[1] Female BALB/c mice were challenged with TUBO cells, a HER-2 positive breast cancer cell line, to induce tumor formation.
Peptide Treatment
The study involved a HER-2 peptide mimic (pertuzumab-like sequence 266–296) and a VEGF peptide mimic.[1] To enhance in vivo stability and efficacy, a retro-inverso d-amino acid version of the VEGF peptide was used in the combination therapy.[1] The peptides and their combinations were administered to the mice after tumor challenge. The control group received either an irrelevant peptide or no treatment.[1]
Efficacy Assessment
The primary outcomes measured were the delay in tumor growth and development.[1] Tumor burden was monitored over time. The onset of tumor development was also recorded as a key indicator of treatment efficacy.[1]
Angiogenesis Inhibition Assay
The anti-angiogenic effects of the peptide mimics were assessed in vivo using a Matrigel plug assay.[1] This assay evaluates the formation of new blood vessels, a process critical for tumor growth and metastasis.
Visualizing the Pathways and Workflow
Signaling Pathway Inhibition
The Combi-peptide therapy targets two crucial pathways in cancer progression: the HER-2 signaling pathway and the VEGF-mediated angiogenesis pathway. The HER-2 peptide mimic is designed to block the dimerization of the HER-2 receptor, thereby inhibiting downstream signaling and phosphorylation.[1] The VEGF peptide mimic inhibits the binding of VEGF to its receptor (VEGFR2), which is a key step in angiogenesis.[1] Notably, VEGF is also a downstream target of the HER-2 signaling pathway, making this dual-targeting approach particularly effective.[1]
Caption: Dual inhibition of HER-2 and VEGF signaling pathways.
In Vivo Experimental Workflow
The in vivo validation followed a structured workflow, from tumor cell challenge to the assessment of therapeutic efficacy.
Caption: Workflow for in vivo validation of Combi-peptide therapy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Combi-2 Micronutrient Fertilizer
For researchers, scientists, and drug development professionals utilizing Combi-2, a widely used multi-micronutrient fertilizer, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
I. Understanding this compound Composition
This compound is a chelated micronutrient fertilizer designed to correct nutrient deficiencies in plants. The exact composition can vary between manufacturers, but a common formulation, Fetrilon® Combi 2, contains the following components.[1][2][3]
| Nutrient | Chemical Form | Concentration (% w/w) |
| Iron (Fe) | Chelated by EDTA | 4.00% |
| Zinc (Zn) | Chelated by EDTA | 4.00% |
| Manganese (Mn) | Chelated by EDTA | 3.00% |
| Boron (B) | Boric Acid | 1.50% |
| Copper (Cu) | Chelated by EDTA | 0.60% |
| Molybdenum (Mo) | Ammonium Molybdate | 0.05% |
| Ammoniacal Nitrogen (NH₄-N) | - | 3.5% |
EDTA: Ethylenediaminetetraacetic acid
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. The Safety Data Sheet (SDS) for Fetrilon® Combi 2 specifies wearing protective gloves, clothing, eye protection, and face protection.[4] In cases of inadequate ventilation, respiratory protection should also be worn.[4]
Key Safety Precautions:
-
Avoid breathing dust.[4]
-
Keep away from food, drink, and animal feed.[4]
-
Wash hands thoroughly before breaks and after handling the product.[4]
-
Store in a cool, dry, and well-ventilated place in its original packaging.[3]
-
Avoid large temperature fluctuations and stacking more than two pallets.[3]
III. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to local, regional, and national regulations.[4] Under no circumstances should chemical waste be disposed of down the drain.[5]
Step 1: Characterize the Waste Determine if the this compound waste is unused product, a diluted solution, or contaminated labware. This will dictate the appropriate disposal pathway.
Step 2: Segregate the Waste Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.[5]
Step 3: Containerize and Label the Waste
-
Solid Waste (Unused Product): Collect in a designated, leak-proof, and sealable container.[5][6] Label the container clearly as "Hazardous Waste" and list the contents (e.g., "Waste this compound Micronutrient Fertilizer").[5]
-
Liquid Waste (Solutions): Collect in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not pour down the drain.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty containers should be collected in a designated hazardous waste container.[6] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[5]
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the containerized waste.[5][6]
IV. Experimental Protocols: Triple Rinsing of Empty Containers
To ensure the safe disposal of empty this compound containers, a triple-rinse procedure should be followed.[5]
Objective: To decontaminate empty containers that held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water)
-
Designated hazardous waste container for the rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Don the appropriate PPE.
-
Add a small amount of solvent (approximately 10% of the container's volume) to the empty this compound container.
-
Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Empty the rinsate into the designated hazardous waste container for liquid chemical waste.
-
Repeat steps 2-4 two more times.
-
Allow the container to air dry completely.
-
The triple-rinsed container can now be disposed of as non-hazardous solid waste, or preferably, reused for compatible waste collection after relabeling.[5]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Fetrilon® Combi 2 | COMPO EXPERT [compo-expert.com]
- 2. Fetrilon® -Combi 2 (Fertilizer - Foliar Micronutrient Fertilizers) - Behn Meyer [behnmeyer.com]
- 3. Fetrilon® Combi 2 | COMPO EXPERT [compo-expert.com]
- 4. compo-expert.com [compo-expert.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Combi-2
This guide provides comprehensive safety, logistical, and disposal information for handling Combi-2, a multi-micronutrient fertilizer. The recommendations provided are based on available safety data for products with similar compositions, such as Fetrilon® Combi 2. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the this compound product you are using for the most accurate and detailed safety information.
Product Composition
This compound is a powdered mixture of essential micronutrients, primarily in chelated form, to ensure rapid plant absorption.[1][2][3][4] The exact composition can vary between manufacturers, but a typical formulation is summarized below.
| Component | Chemical Form | Concentration (% w/w) |
| Iron (Fe) | EDTA Chelate | 2.0 - 4.0 |
| Zinc (Zn) | EDTA Chelate | 4.0 |
| Manganese (Mn) | EDTA Chelate | 0.5 - 3.0 |
| Copper (Cu) | EDTA Chelate | 0.3 - 0.6 |
| Boron (B) | Boric Acid | 0.5 - 1.5 |
| Molybdenum (Mo) | Ammonium Molybdate | 0.05 |
| Note: The concentration of individual components may vary by product. Always refer to the product label for specific concentrations. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended for various tasks involving this product.[5][6]
| Task | Required PPE |
| Weighing and Aliquoting Powder | Nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or respirator to prevent inhalation of fine particles. |
| Preparing Solutions | Nitrile gloves, safety glasses with side shields, and a lab coat. |
| Application (Foliar Spray or Drip/Soil) | Nitrile gloves, safety glasses or face shield, lab coat or coveralls. In case of inadequate ventilation during spray application, respiratory protection is advised.[5] |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses. |
Operational Plan: Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal procedures is critical for maintaining the product's efficacy and ensuring a safe laboratory environment.
Handling and Storage
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and direct sunlight.[5] Keep the container tightly closed and store only in the original packaging.
-
Preparation of Solutions:
-
Pre-equilibration: Before opening, allow the container of this compound to reach room temperature to prevent condensation.
-
Reconstitution: Slowly add the required amount of this compound powder to water, stirring continuously to ensure it fully dissolves. Avoid generating dust.
-
-
Hygiene: Do not eat, drink, or smoke when handling the product. Wash hands thoroughly before breaks and after handling. Contaminated clothing should be removed and washed before reuse.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Solid Waste:
-
Unused Product: Dispose of as chemical waste in accordance with local, regional, and national regulations. Do not dispose of down the drain.[5]
-
Contaminated Labware: Collect items such as pipette tips, tubes, and gloves in a designated, sealed, and clearly labeled waste container for disposal through your institution's environmental health and safety office.
-
-
Liquid Waste:
-
Unused Solutions: Collect unused solutions in a designated hazardous waste container. The container should be sealed and clearly labeled.
-
Empty Containers: Triple rinse empty containers with water. The rinsate should be used as part of the product application or collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
-
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a doctor.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Drink plenty of water. Seek medical attention.[5] |
Workflow for Handling this compound
The following diagram illustrates the recommended workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Utkarsh this compound (EDTA Chelated Fertilizers, Mix Micronutrient) | Prevents Mix Crop Deficiencies | 500 gm [toolsvilla.com]
- 2. agcropchem.com [agcropchem.com]
- 3. behnmeyer.com [behnmeyer.com]
- 4. Fetrilon® Combi 2 | COMPO EXPERT [compo-expert.com]
- 5. compo-expert.com [compo-expert.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
